molecular formula C9H12O3 B048965 8-Oxaspiro[4.5]decane-7,9-dione CAS No. 5662-95-3

8-Oxaspiro[4.5]decane-7,9-dione

Cat. No.: B048965
CAS No.: 5662-95-3
M. Wt: 168.19 g/mol
InChI Key: GFWLMILMVMCJDI-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decane-7,9-dione is a high-value, conformationally restricted bicyclic diketone that serves as a versatile and critical synthetic intermediate in advanced organic chemistry and materials science research. Its unique spirocyclic architecture, featuring a central spiro carbon and two carbonyl groups, provides a rigid, three-dimensional scaffold that is highly sought after for constructing complex molecular frameworks. Researchers primarily utilize this compound as a key precursor in the synthesis of structurally diverse heterocycles, natural product analogs, and proprietary compound libraries. Its mechanism of action in synthesis revolves around its bifunctional reactivity; the carbonyl groups are amenable to a wide range of transformations, including nucleophilic additions, condensations, and reductions, while the spirocyclic core imposes specific stereoelectronic constraints that can direct reaction pathways and influence the final compound's shape and properties. This makes it particularly valuable in medicinal chemistry for designing novel pharmacophores with enhanced selectivity and in materials science for developing novel polymers and ligands with tailored conformational dynamics. The compound's rigid structure is instrumental in probing structure-activity relationships (SAR) and in the design of molecules that mimic bioactive conformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWLMILMVMCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205196
Record name Cyclopentane-1,1-diacetic anhydride
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5662-95-3
Record name 8-Oxaspiro[4.5]decane-7,9-dione
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Record name Cyclopentane-1,1-diacetic anhydride
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Record name 8-Oxaspiro[4.5]decane-7,9-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Oxaspiro[4.5]decane-7,9-dione, a spirocyclic anhydride with applications in medicinal chemistry, particularly as a building block for novel antiviral agents. This document details the synthetic route from its precursor, experimental protocols, and key characterization data. Furthermore, it explores the potential mechanism of action of its derivatives, offering insights for drug development professionals.

Introduction

This compound, also known by its synonyms 3,3-tetramethyleneglutaric anhydride and 1,1-cyclopentanediacetic anhydride, is a unique bicyclic compound featuring a spiro-center connecting a cyclopentane ring and a glutaric anhydride ring. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecular architectures with specific spatial orientations, a desirable trait in the design of potent and selective bioactive molecules. One of the notable applications of this compound is in the preparation of betulinic acid derivatives, which have shown promise as anti-HIV agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of its corresponding dicarboxylic acid precursor, 1,1-cyclopentanediacetic acid. This transformation is a dehydration reaction, which can be accomplished using various dehydrating agents.

Synthesis of the Precursor: 1,1-Cyclopentanediacetic Acid

A common route to 1,1-cyclopentanediacetic acid involves the reaction of cyclopentanone with two equivalents of a cyanoacetate, followed by hydrolysis. A patented method describes the reaction of cyclopentanone and methyl cyanoacetate with cyanoacetamide in the presence of a basic catalyst to form an intermediate, which is then hydrolyzed to yield 1,1-cyclopentanediacetic acid.[2]

Cyclization to this compound

The formation of the anhydride ring from the diacid is achieved by dehydration. A general and effective method for this transformation is the use of acetic anhydride, which also serves as the solvent. The reaction is typically heated to drive the cyclization and remove the acetic acid byproduct.

Experimental Protocols

Protocol: Synthesis of this compound from 1,1-Cyclopentanediacetic Acid

This protocol is based on general procedures for the dehydration of dicarboxylic acids to form cyclic anhydrides using acetic anhydride.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 1,1-cyclopentanediacetic acid in an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent. A reported boiling point is 186 °C at 15 mm Hg.[3]

Characterization Data

The structural confirmation of this compound is performed using standard spectroscopic techniques.

PropertyData
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
CAS Number 5662-95-3
Appearance Solid
Boiling Point 186 °C @ 15 mm Hg[3]
Infrared (IR) Spectrum Characteristic C=O stretching frequencies for a cyclic anhydride are expected around 1820 cm⁻¹ and 1750 cm⁻¹. A C-O stretching band is anticipated between 1300 and 1000 cm⁻¹.
¹H NMR Spectrum Signals corresponding to the methylene protons of the cyclopentane and glutaric anhydride rings are expected.
¹³C NMR Spectrum Resonances for the carbonyl carbons, the spiro carbon, and the methylene carbons of both rings are anticipated.
Mass Spectrum The molecular ion peak (M⁺) is expected at m/z = 168.

Note: While the National Institute of Standards and Technology (NIST) Chemistry WebBook contains entries for this compound under its synonym "3,3-Tetramethyleneglutaric anhydride," indicating the availability of IR and mass spectral data, the specific spectra were not directly accessible in the conducted searches.[4]

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process starting from cyclopentanone.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_anhydride Anhydride Formation Cyclopentanone Cyclopentanone Intermediate Intermediate Cyclopentanone->Intermediate Reaction with Cyanoacetate Cyanoacetate Cyanoacetate Cyanoacetate->Intermediate Hydrolysis Hydrolysis 1,1-Cyclopentanediacetic Acid 1,1-Cyclopentanediacetic Acid Hydrolysis->1,1-Cyclopentanediacetic Acid Dehydration Dehydration 1,1-Cyclopentanediacetic Acid->Dehydration Acetic Anhydride, Heat Intermediate->Hydrolysis This compound This compound Dehydration->this compound

Synthesis of this compound.

Application in Drug Development: Anti-HIV Agents

Derivatives of betulinic acid, a naturally occurring pentacyclic triterpene, have been identified as potent inhibitors of HIV-1.[5] Modifications at the C-3 and C-28 positions of betulinic acid have led to compounds that can inhibit HIV-1 maturation or entry.[4] this compound serves as a key reagent for modifying the C-28 position of betulinic acid, leading to the formation of derivatives with potential anti-HIV activity.

Proposed Mechanism of Action of Betulinic Acid Derivatives

The anti-HIV activity of certain betulinic acid derivatives is attributed to their ability to interfere with the late stages of the viral life cycle, specifically HIV maturation. This process involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to the formation of the mature, infectious virion. Betulinic acid derivatives can inhibit this process, resulting in the production of non-infectious viral particles.

HIV_Maturation_Inhibition cluster_hiv HIV Life Cycle cluster_inhibitor Inhibitor Action HIV_Entry HIV Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Assembly Gag Polyprotein Assembly Transcription_Translation->Gag_Assembly Budding Budding Gag_Assembly->Budding Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Maturation->NonInfectious_Virion BA_Derivative Betulinic Acid Derivative (from this compound) BA_Derivative->Maturation Inhibits

Inhibition of HIV Maturation by Betulinic Acid Derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound and highlights its relevance in the development of novel anti-HIV therapeutics. Further research into the specific biological activities of its derivatives will be crucial in realizing their full therapeutic potential.

References

An In-depth Technical Guide to 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and reactivity of 8-Oxaspiro[4.5]decane-7,9-dione. This spirocyclic anhydride, also known by its synonym 1,1-cyclopentanediacetic anhydride, is a potentially valuable building block in organic synthesis. This document consolidates available data to serve as a foundational resource for researchers and professionals in drug development and chemical research. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis are provided. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a spiro compound featuring a cyclopentane ring fused to a glutaric anhydride ring. Its unique three-dimensional structure and the presence of a reactive anhydride functional group make it an interesting candidate for the synthesis of novel organic molecules, including potential pharmaceutical intermediates. The spirocyclic core imparts conformational rigidity, which can be advantageous in the design of molecules with specific biological targets. This guide aims to provide a detailed repository of its known chemical characteristics to facilitate its use in research and development.

Chemical Properties

8-Oxaspiro[4..5]decane-7,9-dione is a white to off-white crystalline solid at room temperature.[1] Its core chemical identifiers and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonym(s) 1,1-Cyclopentanediacetic anhydride, 3,3-Tetramethyleneglutaric anhydride[1][2]
CAS Number 5662-95-3[2]
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point 65.0 to 68.0 °C[1]
Boiling Point 186 °C at 15 mmHg[3]
Purity >98.0% (GC)[1]

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from cyclopentanone. The first step involves the synthesis of the precursor, 1,1-cyclopentanediacetic acid, followed by its cyclization to the target anhydride.

Experimental Protocols

Step 1: Synthesis of 1,1-Cyclopentanediacetic acid

Step 2: Synthesis of this compound from 1,1-Cyclopentanediacetic acid

The conversion of a dicarboxylic acid to a cyclic anhydride is a standard organic transformation.

  • Materials: 1,1-Cyclopentanediacetic acid, Acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclopentanediacetic acid.

    • Add an excess of acetic anhydride (approximately 5-10 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the diacid and changes in the IR spectrum (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclization Cyclopentanone Cyclopentanone Reagents1 e.g., Diethyl malonate, Base, Alkylating agent Cyclopentanone->Reagents1 Reaction Diacid 1,1-Cyclopentanediacetic acid Reagents1->Diacid Hydrolysis & Decarboxylation AceticAnhydride Acetic Anhydride (Dehydrating Agent) Diacid->AceticAnhydride Reflux Anhydride This compound AceticAnhydride->Anhydride Cyclization

A high-level overview of the synthetic route to this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments from published literature are not available, predicted chemical shifts can be estimated based on the structure. The SpectraBase database provides spectral data for 1,1-Cyclopentanediacetic anhydride.[3]

¹H NMR:

  • Signals corresponding to the methylene protons of the cyclopentane ring.

  • A singlet for the two equivalent methylene protons of the anhydride ring.

¹³C NMR: [3]

Chemical Shift (ppm) Assignment
~170 Carbonyl carbons (C=O)
~50 Spiro carbon
~35-40 Methylene carbons of the anhydride ring

| ~25-35 | Methylene carbons of the cyclopentane ring |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for a cyclic anhydride. The SpectraBase database contains IR spectral data for this compound.[4]

Wavenumber (cm⁻¹)Assignment
~1810 and ~1760Symmetric and asymmetric C=O stretching of the anhydride
~1250C-O-C stretching
~2850-2950C-H stretching of the cyclopentane and anhydride rings
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. PubChemLite provides predicted collision cross-section data for various adducts.[5]

m/zAssignment
168Molecular ion [M]⁺
Other fragmentsLoss of CO, CO₂, and fragments of the cyclopentane ring

Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbons in the anhydride ring. It is expected to undergo nucleophilic acyl substitution reactions with various nucleophiles.

  • Hydrolysis: Reaction with water will open the anhydride ring to regenerate 1,1-cyclopentanediacetic acid.

  • Alcoholysis: Reaction with alcohols in the presence of a base (e.g., pyridine) will yield a monoester of 1,1-cyclopentanediacetic acid.

  • Aminolysis: Reaction with primary or secondary amines will result in the formation of a monoamide of 1,1-cyclopentanediacetic acid.

Reactivity_Diagram cluster_reactions Nucleophilic Acyl Substitution Anhydride This compound C₉H₁₂O₃ Water H₂O (Hydrolysis) Anhydride->Water Alcohol R'OH (Alcoholysis) Anhydride->Alcohol Amine R'₂NH (Aminolysis) Anhydride->Amine Diacid_prod 1,1-Cyclopentanediacetic acid Water->Diacid_prod Ring Opening Ester_prod Monoester Alcohol->Ester_prod Ring Opening Amide_prod Monoamide Amine->Amide_prod Ring Opening

General reactivity of this compound with common nucleophiles.

Biological Activity

As of the latest literature review, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. While related spirocyclic compounds have been investigated for various biological effects, this particular molecule has not been the subject of such studies. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a well-characterized spirocyclic anhydride with potential applications in synthetic chemistry. This guide has summarized its key chemical and physical properties, provided a plausible synthetic route with detailed protocols, and outlined its expected reactivity. The availability of spectroscopic data will aid in its unambiguous identification. While its biological profile remains unexplored, the structural motifs present in this molecule suggest that it could serve as a valuable scaffold for the development of novel compounds with potential therapeutic applications. This document provides a solid foundation for any researcher or drug development professional interested in utilizing this compound in their work.

References

Spectroscopic Profile of 8-Oxaspiro[4.5]decane-7,9-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 8-Oxaspiro[4.5]decane-7,9-dione, a valuable building block in organic synthesis and drug discovery. This document compiles available spectral data (Infrared and Mass Spectrometry), outlines general experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound (CAS Number: 5662-95-3), also known as 3,3-Tetramethyleneglutaric anhydride.[1] Due to the limited public availability of experimental NMR data, this guide focuses on Infrared (IR) and Mass Spectrometry (MS) data.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is sourced from the NIST Chemistry WebBook and represents the major absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (anhydride)
~1810StrongC=O stretch (anhydride, asymmetric)
~2870 - 2960Medium-StrongC-H stretch (aliphatic)
~1050MediumC-O stretch (anhydride)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data below was obtained by electron ionization (EI) and is sourced from the NIST Chemistry WebBook.[1]

m/zRelative Intensity (%)Assignment
168~20Molecular Ion [M]⁺
124~100[M - CO₂]⁺
96~80[C₇H₁₂]⁺
81~60[C₆H₉]⁺
67~55[C₅H₇]⁺
55~75[C₄H₇]⁺

Experimental Protocols

While specific experimental parameters for the acquisition of the presented data are not detailed in the source, this section outlines generalized protocols for the techniques employed.

Infrared (IR) Spectroscopy of a Solid Sample

Infrared spectra of solid samples like this compound are commonly obtained using the thin solid film or KBr pellet method.

Thin Solid Film Method:

  • Sample Preparation: A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone.[2]

  • Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[2]

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

  • Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution to thicken the film or by diluting the initial solution to thin it.[2]

KBr Pellet Method:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed under high pressure in a specially designed die to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the spectrometer to obtain the IR spectrum.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a characteristic "fingerprint" for the compound.

  • Sample Introduction: The volatile sample is introduced into the ion source of the mass spectrometer, typically after being heated to ensure it is in the gas phase.[3]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and numerous fragment ions.[4]

  • Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]

  • Detection: A detector records the abundance of each ion at different m/z values, generating a mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR - ¹H, ¹³C) Sample->NMR IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data NMR_Data NMR Spectra (Chemical Structure & Connectivity) NMR->NMR_Data Structure Final Chemical Structure IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: General workflow for chemical structure elucidation using spectroscopic methods.

References

A Guide to the Crystal Structure Determination of 8-Oxaspiro[4.5]decane-7,9-dione: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive methodology for the determination and analysis of the crystal structure of 8-Oxaspiro[4.5]decane-7,9-dione, a molecule of interest for its potential applications in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a roadmap for researchers, detailing the necessary experimental and computational steps required to elucidate its three-dimensional atomic arrangement. The guide covers a hypothetical synthesis, detailed protocols for crystallization, a complete workflow for single-crystal X-ray diffraction analysis, and an overview of the structure solution and refinement process. Furthermore, a potential biological signaling pathway is proposed based on the known activities of similar spiro-dione compounds, providing a rationale for its investigation in drug development.

Introduction

This compound, also known as 3,3-tetramethyleneglutaric anhydride, is a spirocyclic compound featuring a unique three-dimensional architecture. The determination of its precise crystal structure is a prerequisite for understanding its chemical properties, reactivity, and potential biological activity. This information is invaluable for structure-activity relationship (SAR) studies and rational drug design. This whitepaper provides a detailed, step-by-step guide for researchers to successfully determine the crystal structure of this and similar novel small molecules.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the dehydration of 1,1-cyclopentanediacetic acid. This precursor can be synthesized via a malonic ester synthesis starting from cyclopentanone.

Step 1: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate A Knoevenagel condensation of cyclopentanone with diethyl malonate, followed by a Michael addition and subsequent hydrolysis and decarboxylation, would yield the diacid.

Step 2: Synthesis of 1,1-Cyclopentanediacetic Acid Hydrolysis of the diethyl ester from the previous step using a strong base like sodium hydroxide, followed by acidification, would yield the target diacid.

Step 3: Dehydration to this compound The final step involves the cyclization of 1,1-cyclopentanediacetic acid to the corresponding anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or by sublimation.

Synthesis_Workflow cluster_0 Synthesis Pathway Cyclopentanone Cyclopentanone Diethyl_1_1_cyclopentanedicarboxylate Diethyl_1_1_cyclopentanedicarboxylate Cyclopentanone->Diethyl_1_1_cyclopentanedicarboxylate Diethyl malonate, base 1_1_Cyclopentanediacetic_Acid 1_1_Cyclopentanediacetic_Acid Diethyl_1_1_cyclopentanedicarboxylate->1_1_Cyclopentanediacetic_Acid 1. NaOH, H2O 2. H3O+ 8_Oxaspiro_decane_dione This compound 1_1_Cyclopentanediacetic_Acid->8_Oxaspiro_decane_dione Acetic anhydride, heat

Caption: Hypothetical synthesis of this compound.
Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. Several methods should be attempted to find the optimal conditions.

Table 1: Crystallization Techniques and Parameters

Method Description Typical Solvents Parameters to Vary
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Dichloromethane, Acetone, Ethyl Acetate, TolueneTemperature, Rate of evaporation (controlled by vial opening)
Vapor Diffusion A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Solvent: Toluene, DichloromethaneAnti-solvent: Hexane, Pentane, Diethyl etherChoice of solvent/anti-solvent pair, Temperature
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.Ethanol, Methanol, Isopropanol, AcetonitrileCooling rate, Initial and final temperatures

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection

A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Table 2: Typical Data Collection Parameters

Parameter Typical Value/Setting Purpose
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Provides monochromatic X-ray beam
Detector CCD or CMOS area detectorRecords the diffraction pattern
Temperature 100 KReduces thermal motion of atoms, improving data quality
Scan Type ω and φ scansRotates the crystal to collect data from all orientations
Exposure Time per Frame 10 - 60 secondsDetermines the signal-to-noise ratio of the data
Total Rotation Range 180° - 360°Ensures a complete dataset is collected
Crystal-to-Detector Distance 40 - 60 mmAffects the resolution of the collected data
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data.

Table 3: Key Structure Refinement Parameters

Parameter Description Typical Software
Refinement Method Full-matrix least-squares on F²Minimizes the difference between observed and calculated structure factors
R-factors (R1, wR2) Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.SHELXL, Olex2
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.SHELXL, Olex2
Anisotropic Displacement Parameters Models the thermal motion of non-hydrogen atoms.Included in refinement software
Hydrogen Atom Treatment Placed in calculated positions and refined using a riding model.Included in refinement software

Potential Biological Significance and Signaling Pathway

Spiro-dione containing compounds have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects. A plausible mechanism of action for such compounds could involve the inhibition of key enzymes or the disruption of cellular signaling pathways. For instance, the dione functionality could act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the active sites of enzymes.

A hypothetical signaling pathway that could be investigated for this compound in the context of cancer is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chronic activation of this pathway is implicated in inflammation and cancer.

Signaling_Pathway cluster_0 Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Ubiquitination and Degradation Nucleus Nucleus NF_κB->Nucleus Translocation Gene_Expression Pro-inflammatory and Pro-survival Gene Expression Nucleus->Gene_Expression Spiro_Dione This compound Spiro_Dione->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The determination of the crystal structure of this compound is an essential step towards understanding its chemical nature and exploring its potential as a therapeutic agent. This guide provides a comprehensive framework for achieving this goal, from the initial synthesis and crystallization to the final stages of structure refinement and validation. The outlined methodologies are broadly applicable to the characterization of other novel small molecules, making this a valuable resource for the chemical and pharmaceutical research communities. The elucidation of this and similar structures will undoubtedly pave the way for new discoveries in drug development.

Unveiling the Enigmatic 8-Oxaspiro[4.5]decane-7,9-dione Derivatives: A Deep Dive into Their Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxaspiro[4.5]decane-7,9-dione core represents a unique heterocyclic scaffold that has garnered interest within the scientific community. While not as widespread as some other natural product families, derivatives of this spirocyclic system have been identified from a diverse range of natural sources, hinting at their potential biological significance. This technical guide provides a comprehensive overview of the discovery and natural occurrence of these intriguing compounds, with a focus on quantitative data, experimental protocols, and the logical relationships in their analysis.

Discovery and Natural Sources

The discovery of this compound derivatives in nature is a relatively recent development in the field of natural product chemistry. The primary example and most studied derivative to date is 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione .

This compound has been identified in a variety of organisms, suggesting a broad, albeit sparse, distribution. It has been reported as a volatile component in edible mushrooms, specifically morels (Morchella spp.), where it likely contributes to the characteristic aroma profile.[1] Its presence has also been confirmed in certain terrestrial plants, including Euphorbia pulcherrima and Manilkara hexandra, and in marine environments, where it has been isolated from algae and the marine sponge Clathria baltica.[1][2] This wide distribution across different biological kingdoms points towards a potentially conserved biosynthetic pathway or convergent evolution.

Beyond this prominent example, the natural occurrence of other this compound derivatives remains an area of active investigation. The core structure, this compound, is commercially available, though its natural provenance is not well-documented in readily available literature.

Quantitative Data

Quantitative analysis of this compound derivatives in their natural sources is not extensively reported in the literature. However, one study detailed the quantification of 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione as a leachable impurity from cross-linked polyethylene (PE-X) pipes. While not a natural source, the analytical methods developed are highly relevant for future quantitative studies of natural isolates.

CompoundSourceMethodConcentration/YieldReference
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dioneMigration waters of PE-X pipesGC-MS and HPLC-MS/MSUp to >300 µg/L[3]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound derivatives from natural sources are often embedded within broader phytochemical or metabolomic studies. Below are generalized methodologies based on common practices for the isolation of related compounds.

General Isolation and Purification Workflow

experimental_workflow raw_material Natural Source Material (e.g., Mushroom, Plant, Algae) extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound Derivative hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

A generalized workflow for the isolation and identification of this compound derivatives.

1. Extraction: The initial step involves the extraction of metabolites from the dried and powdered natural source material. A common method is maceration or Soxhlet extraction using a solvent of appropriate polarity, such as ethanol or ethyl acetate. For volatile derivatives, headspace analysis with gas chromatography-mass spectrometry (GC-MS) may be employed directly on the source material.[1]

2. Fractionation: The crude extract is then subjected to fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning with a series of immiscible solvents (e.g., hexane, ethyl acetate, and water).

3. Chromatographic Purification: The fractions showing the presence of the target compounds (as determined by preliminary analysis like thin-layer chromatography) are further purified using column chromatography. Common stationary phases include silica gel and Sephadex. This is often followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

4. Structure Elucidation: The definitive structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in the identification of the molecular formula.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups, such as the dione and ether moieties present in the core structure.

Biological Activities and Signaling Pathways

While the investigation into the biological activities of this compound derivatives is still in its early stages, initial reports on 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione suggest a range of potential therapeutic applications. These include antimicrobial, antiviral, and antineoplastic activities.[1] Furthermore, some studies have indicated its potential as a radical scavenger and an anti-inflammatory agent.

The specific signaling pathways through which these compounds exert their effects have not yet been elucidated. Future research will likely focus on target identification and mechanism of action studies to understand how these molecules interact with biological systems.

Logical Relationship for Bioactivity Screening

bioactivity_screening start Isolated Derivative in_vitro In Vitro Assays start->in_vitro antimicrobial Antimicrobial in_vitro->antimicrobial antiviral Antiviral in_vitro->antiviral cytotoxicity Cytotoxicity in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory in_vitro->anti_inflammatory hit_identification Hit Identification antimicrobial->hit_identification antiviral->hit_identification cytotoxicity->hit_identification anti_inflammatory->hit_identification pathway_analysis Signaling Pathway Analysis hit_identification->pathway_analysis

A logical workflow for the biological screening of novel this compound derivatives.

Conclusion and Future Outlook

The this compound framework represents an underexplored area of natural product chemistry. The discovery of the 7,9-ditert-butyl derivative in diverse natural sources highlights the potential for finding novel analogues with interesting biological activities. Future research should focus on targeted isolation studies from a wider range of organisms to expand the chemical diversity of this compound class. Detailed bioactivity screening and mechanistic studies are crucial to unlock the therapeutic potential of these unique spirocyclic compounds for drug development. The development of robust analytical and synthetic methodologies will be instrumental in advancing our understanding of these enigmatic natural products.

References

Preliminary Biological Screening of 8-Oxaspiro[4.5]decane-7,9-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data from preliminary biological screenings of the specific compound 8-Oxaspiro[4.5]decane-7,9-dione is limited. This guide presents a framework for such a screening, incorporating data from structurally related spiro compounds to illustrate potential biological activities and methodologies. The quantitative data herein should be understood as representative of derivatives and not of this compound itself, for which specific experimental values are not currently published.

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture, are a compelling class of molecules in medicinal chemistry and drug discovery. The rigid framework conferred by the spiro center can lead to novel pharmacological profiles and improved binding affinities to biological targets. The this compound core represents a promising scaffold for the development of new therapeutic agents. This technical guide outlines a preliminary biological screening approach for this compound, providing detailed experimental protocols for assessing its potential antimicrobial and cytotoxic activities. The included data, derived from related spiro-derivatives, serves to contextualize the potential outcomes of such a screening.

Data Presentation: Biological Activities of Related Spiro Compounds

The following tables summarize quantitative data from published studies on derivatives of the 8-Oxaspiro[4.5]decane scaffold, illustrating the types of biological activities that could be investigated for the parent compound.

Table 1: In Vitro Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound IDCell LineIC50 (µM)Reference
6b HeLa (Cervical Cancer)0.18[1]
6d A549 (Lung Cancer)0.26[1]
8b MDA-MB-231 (Breast Cancer)Not specified, but noted as having increased activity[1]
8d MDA-MB-231 (Breast Cancer)0.10[1]

Table 2: Antimicrobial Activity of a Spiro-4H-pyran Derivative (5d)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Clinical Isolate)32[2][3]
Streptococcus pyogenes (Clinical Isolate)64[2][3]
Staphylococcus aureus (Standard Strain)Moderate Activity[2][3]
Streptococcus pyogenes (Standard Strain)Moderate Activity[2][3]

Experimental Protocols

Detailed methodologies for key preliminary biological screening experiments are provided below. These protocols are based on established standards to ensure reproducibility and reliability of results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Materials:

  • Test compound (this compound) stock solution

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Screening: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.[2][7][8][9][10]

Objective: To evaluate the cytotoxic effect of the test compound on a mammalian cell line (e.g., HeLa, A549).

Materials:

  • Test compound (this compound) stock solution

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for preliminary biological screening and a hypothetical signaling pathway for an anticancer effect, a plausible mechanism given the activity of related compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (if active) Compound This compound StockSolution Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilution Serial Dilutions StockSolution->SerialDilution Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) SerialDilution->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) SerialDilution->Cytotoxicity MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism IC50->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity

Caption: General workflow for the preliminary biological screening of a test compound.

Anticancer_Signaling_Pathway cluster_pathway Hypothetical Intracellular Signaling cluster_outcome Cellular Outcome Compound Spiro-Compound Derivative Target Cellular Target (e.g., Kinase, DNA Topoisomerase) Compound->Target Inhibition SignalCascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->SignalCascade Modulation CellCycle Cell Cycle Progression SignalCascade->CellCycle Block Apoptosis Apoptosis Induction SignalCascade->Apoptosis Activation CellDeath Cancer Cell Death CellCycle->CellDeath Apoptosis->CellDeath

Caption: Hypothetical signaling pathway for the anticancer activity of a spiro-compound.

References

An In-depth Technical Guide on the Solubility and Stability of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 8-Oxaspiro[4.5]decane-7,9-dione is not publicly available. This guide provides an in-depth analysis of a structurally related compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, to infer potential stability characteristics. Furthermore, it details generalized, industry-standard protocols for determining the solubility and stability of organic compounds, which are applicable to the title compound.

Introduction

This compound is a spirocyclic compound containing a lactone and a dione functional group. Understanding the solubility and stability of such molecules is paramount for their application in research and drug development, as these properties influence bioavailability, formulation, and shelf-life. This document serves as a technical resource for researchers, scientists, and drug development professionals by providing a framework for assessing these critical parameters.

While direct experimental data for this compound is lacking, this guide leverages data from a comprehensive study on the stability of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. The structural similarities between these compounds allow for informed estimations of the stability profile of this compound. Additionally, this guide presents detailed, generalized experimental protocols for solubility and stability testing that can be adapted for the specific analysis of the title compound.

Stability Assessment

The stability of a compound is its ability to resist chemical change or degradation over time under specific environmental conditions. For the analogue compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, its stability was assessed in an aqueous solution, revealing a transformation to 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid.

The stability of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione was found to be highly dependent on the pH and temperature of the aqueous solution.

ConditionObservation
Acidic pHAn equilibrium is established between the parent compound and its transformation product.
pH 7Equilibrium with the transformation product is reached in over 50 days.
pH 10Complete transformation to the degradation product occurs.
Increased Temperature (60 °C)Rapid transformation to the degradation product is observed.

The following is a detailed methodology for assessing the stability of a spirocyclic dione compound in an aqueous solution, based on the study of the analogue compound.

Objective: To determine the rate of degradation and identify the transformation products of the test compound in aqueous solutions at various pH levels and temperatures.

Materials:

  • Test compound (e.g., this compound)

  • Buffer solutions (acidic, neutral, and basic pH)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC)

  • Internal standard

  • GC-MS and HPLC-MS/MS systems

Procedure:

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add an aliquot of the stock solution to buffer solutions of varying pH (e.g., 4, 7, and 10) to achieve a final desired concentration. Incubate the samples at different temperatures (e.g., room temperature and 60°C).

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each sample.

  • Sample Quenching: Quench the reaction by adding a suitable solvent or by freezing to prevent further degradation.

  • Quantification: Analyze the samples using validated GC-MS and HPLC-MS/MS methods to determine the concentration of the parent compound and identify any degradation products.

Analytical Methods:

  • GC-MS: Suitable for the quantification of the thermally stable parent compound.

  • HPLC-MS/MS: Necessary for the quantification of both the parent compound and its potentially thermally unstable degradation products.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution in Organic Solvent prep_sample Dilute Stock in Aqueous Buffers (Varying pH) prep_stock->prep_sample incubate Incubate Samples at Different Temperatures prep_sample->incubate timepoint Withdraw Aliquots at Time Intervals incubate->timepoint quench Quench Reaction timepoint->quench analyze Analyze by GC-MS and HPLC-MS/MS quench->analyze data_interpretation Data Interpretation and Stability Profile analyze->data_interpretation Quantify Parent and Degradation Products

Workflow for Stability Assessment

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is a critical determinant of its absorption and bioavailability. While no experimental solubility data for this compound is available, a predicted XlogP value of 1.6 suggests it is likely to have moderate lipophilicity and consequently, low to moderate aqueous solubility.

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.

Objective: To determine the thermodynamic solubility of the test compound in various aqueous buffers.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS) and other relevant buffers

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC system with UV or MS detector

  • Shaker/incubator

  • Centrifuge

  • Filtration device (e.g., 0.45 µm filter)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired buffer in a vial.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Prepare a calibration curve from a stock solution of the compound in a suitable organic solvent. Dilute the filtered supernatant and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

Solubility_Determination_Workflow start Add Excess Solid Compound to Buffer equilibration Shake at Constant Temperature (24-48 hours) start->equilibration separation Centrifuge to Pellet Undissolved Solid equilibration->separation filtration Filter Supernatant separation->filtration quantification Quantify by HPLC Against Calibration Curve filtration->quantification result Determine Thermodynamic Solubility quantification->result

Workflow for Thermodynamic Solubility Determination

Summary and Conclusion

The solubility and stability of this compound are critical parameters that require experimental determination for its successful application in research and development. In the absence of direct data, this guide has provided insights into its potential stability by examining a closely related analogue, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. The stability of this analogue is shown to be significantly influenced by pH and temperature.

Furthermore, this document has outlined detailed, standard experimental protocols for both stability and thermodynamic solubility assessment. These methodologies, including the necessary analytical techniques and workflows, provide a robust framework for researchers to generate reliable data for this compound. The provided Graphviz diagrams offer clear visual representations of the experimental processes. It is strongly recommended that these experimental protocols be followed to obtain the specific solubility and stability profiles of this compound to guide its future development and application.

The 8-Oxaspiro[4.5]decane-7,9-dione Scaffold: A Technical Guide to its Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-Oxaspiro[4.5]decane-7,9-dione scaffold is an intriguing, yet underexplored, heterocyclic system with significant potential in medicinal chemistry. Its rigid, three-dimensional structure, incorporating a spirocyclic junction and a chemically reactive glutaric anhydride moiety, presents a unique framework for the design of novel therapeutic agents. While direct pharmacological data on this specific scaffold is limited, extensive research on closely related spiro[4.5]decane analogs and the broader class of spirocyclic anhydrides provides a strong rationale for its investigation as a "privileged scaffold" in drug discovery. This technical guide will synthesize the available evidence, detail relevant experimental protocols, and present the pharmacological potential of the this compound core.

The Spiro[4.5]decane Core: A Foundation for Diverse Biological Activity

The spiro[4.5]decane framework is a recurring motif in a multitude of biologically active compounds, demonstrating its versatility in interacting with a wide range of pharmacological targets. The rigid nature of the spirocyclic system pre-organizes appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for target proteins. This conformational restriction can also minimize the entropic penalty upon binding, thereby increasing potency.

Numerous studies have highlighted the pharmacological relevance of aza- and oxa- substituted spiro[4.5]decane derivatives. These analogs have shown significant activity in the central nervous system (CNS) and in inflammatory pathways, suggesting potential therapeutic applications for compounds based on the this compound scaffold.

Quantitative Data on Structurally Related Spiro[4.5]decane Derivatives

To illustrate the therapeutic potential inherent in the spiro[4.5]decane core, the following tables summarize the quantitative biological activity data for several closely related analogs.

Table 1: Biological Activity of Aza-Spiro[4.5]decane Derivatives Targeting CNS Receptors

Compound ClassTargetKey Compound ExampleBiological Activity (Ki)Potential Application
1-Oxa-8-azaspiro[4.5]decane Derivativesσ1 ReceptorCompound 80.47 - 12.1 nMPET Imaging Agent for Brain Disorders[1][2][3]
8-Azaspiro[4.5]decane-7,9-dione Derivatives5-HT1A Receptor8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dioneEquipotent to BuspironeAnxiolytic[4]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivativesδ Opioid Receptor-Submicromolar AffinityAnalgesic

Table 2: Anti-inflammatory and Anticancer Activity of Spiro[4.5]decane Analogs

Compound ClassTarget/ActivityKey Compound ExampleBiological Activity (IC50)Potential Application
2,8-Diazaspiro[4.5]decan-1-one DerivativesTYK2/JAK1 KinasesCompound 48TYK2: 6 nM, JAK1: 37 nMAnti-inflammatory (Inflammatory Bowel Disease)[5]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione DerivativesCytotoxicityCompound 6dA549 (lung cancer): 0.26 µMAnticancer
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione DerivativesCytotoxicityCompound 8dMDA-MB-231 (breast cancer): 0.10 µMAnticancer
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione DerivativesCytotoxicityCompound 6bHela (cervical cancer): 0.18 µMAnticancer

The Anhydride Moiety: A Handle for Covalent Inhibition

The glutaric anhydride ring within the this compound scaffold is a key feature that suggests a potential mechanism of action as an enzyme inhibitor. Cyclic anhydrides are electrophilic and can react with nucleophilic residues, such as serine, threonine, or cysteine, in the active site of an enzyme. This acylation reaction can lead to irreversible inhibition, a desirable property for certain therapeutic targets. The spirocyclic framework serves to present the anhydride in a conformationally constrained manner, potentially enhancing its reactivity and selectivity towards the target enzyme.

enzyme_inhibition Scaffold This compound (Electrophilic Anhydride) Complex Enzyme-Inhibitor Complex (Non-covalent Binding) Scaffold->Complex Binding Enzyme Target Enzyme (with Nucleophilic Residue) Enzyme->Complex Covalent_Adduct Covalently Modified Enzyme (Irreversible Inhibition) Complex->Covalent_Adduct Nucleophilic Attack (Acylation)

Potential Covalent Enzyme Inhibition Mechanism.

Experimental Protocols

General Synthesis of Spirocyclic Anhydrides

Spirocyclic anhydrides can be synthesized from the corresponding spiro-dicarboxylic acids through dehydration.

Procedure:

  • The spiro-dicarboxylic acid is dissolved in a suitable solvent, such as acetic anhydride or toluene.

  • A dehydrating agent, for instance, acetyl chloride or a catalytic amount of a strong acid, is added to the solution.

  • The reaction mixture is heated, often under reflux, to facilitate the cyclization and remove the water formed during the reaction.

  • Upon completion, the solvent and excess reagents are removed under reduced pressure.

  • The resulting spirocyclic anhydride is then purified by recrystallization or column chromatography.

synthesis_workflow Start Spiro-dicarboxylic Acid Reaction Dehydration/ Cyclization (e.g., Acetic Anhydride, Heat) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Spirocyclic Anhydride Purification->Product

Synthetic Workflow for Spirocyclic Anhydrides.
In Vitro Biological Evaluation

To assess the potential of this compound derivatives as enzyme inhibitors, standard enzymatic assays relevant to the therapeutic area of interest should be employed. For example, if targeting proteases, a fluorogenic or colorimetric substrate can be used to monitor enzyme activity in the presence and absence of the test compound. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

The cytotoxic or antiproliferative activity of the compounds can be evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure cell viability and allow for the determination of GI50 (50% growth inhibition) or IC50 values.

biological_evaluation_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Compound This compound Derivatives Enzyme_Assay Enzyme Inhibition Assays (e.g., Proteases, Kinases) Compound->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative) Compound->Cell_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Workflow for In Vitro Biological Evaluation.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. The demonstrated pharmacological relevance of its structural neighbors, combined with the inherent reactivity of the anhydride moiety, provides a strong impetus for the synthesis and biological evaluation of novel derivatives.

Future research should focus on:

  • Library Synthesis: The development of an efficient and versatile synthetic route to a library of this compound derivatives with diverse substitution patterns.

  • Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including enzymes (proteases, kinases) and receptors (GPCRs), to identify initial lead compounds.

  • Mechanism of Action Studies: Elucidation of the mode of action for any active compounds, including determination of whether they act as reversible or irreversible inhibitors.

References

The Ascendant Spirocyclic Scaffold: A Comprehensive Review of Oxaspiro[4.5]decane Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxaspiro[4.5]decane motif, a privileged spirocyclic scaffold, has garnered significant attention in medicinal chemistry due to its unique three-dimensional architecture. This inherent structural rigidity and complexity offer a compelling platform for the design of novel therapeutic agents with enhanced target specificity and improved pharmacokinetic profiles. This technical guide provides a comprehensive literature review of oxaspiro[4.5]decane structures, encompassing their synthesis, biological activities, and the experimental methodologies underpinning their evaluation.

Synthetic Strategies: Building the Oxaspiro[4.5]decane Core

The construction of the oxaspiro[4.5]decane ring system is a key focus of synthetic efforts, with various methodologies developed to access diverse derivatives. A prevalent strategy involves multi-step sequences that often culminate in a spirocyclization reaction.

For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which have shown significant promise as sigma-1 (σ1) receptor ligands, often commences from commercially available starting materials. A representative synthetic workflow is depicted below.

G A Starting Material (e.g., 4-piperidone derivative) B Protection of Amine A->B e.g., Boc-anhydride C Wittig Reaction B->C e.g., Wittig reagent D Hydroboration-Oxidation C->D 1. BH3-THF 2. H2O2, NaOH E Intramolecular Cyclization D->E e.g., Acid catalyst F Deprotection E->F e.g., TFA G Functionalization F->G e.g., Alkylation, Acylation H Final Oxaspiro[4.5]decane Derivative G->H G cluster_0 cluster_1 A Oxaspiro[4.5]decane Ligand B Sigma-1 Receptor A->B Binds to C Modulation of Ion Channels B->C D Regulation of Calcium Signaling B->D E ER Stress Response B->E F Mitochondrial Function B->F G Neuroprotection C->G D->G E->G F->G

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione, a valuable spirocyclic compound for applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the precursor, cyclopentane-1,1-dicarboxylic acid, followed by its dehydration to the target anhydride.

The protocols described herein are based on established chemical transformations for analogous compounds, providing a robust starting point for laboratory synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis of this compound.

StepReactionKey Reagents & SolventsTemperatureReaction TimeTypical Yield
1 Synthesis of Diethyl Cyclopentane-1,1-dicarboxylateDiethyl malonate, 1,4-Dibromobutane, Sodium ethoxide, EthanolReflux2-4 hours70-80%
2 Hydrolysis to Cyclopentane-1,1-dicarboxylic acidDiethyl cyclopentane-1,1-dicarboxylate, NaOH (aq), HCl (aq)Reflux2-3 hours>90%
3 Cyclization to this compoundCyclopentane-1,1-dicarboxylic acid, Acetic anhydrideReflux3-10 hoursHigh

Experimental Protocols

Part 1: Synthesis of Cyclopentane-1,1-dicarboxylic acid

This procedure details the synthesis of the dicarboxylic acid precursor via a malonic ester synthesis followed by hydrolysis.

1.1. Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Diethyl Malonate: To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Alkylation: Following the addition of diethyl malonate, add 1,4-dibromobutane dropwise.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

1.2. Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate

  • Saponification: Add the purified diethyl cyclopentane-1,1-dicarboxylate to an aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.

  • Acidification: Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

  • Isolation: The precipitated cyclopentane-1,1-dicarboxylic acid can be collected by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure diacid.

Part 2: Synthesis of this compound

This part of the protocol describes the cyclization of the prepared dicarboxylic acid to the target spirocyclic anhydride using acetic anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried cyclopentane-1,1-dicarboxylic acid in an excess of acetic anhydride.

  • Reflux: Heat the mixture to reflux for 3-10 hours.[1][2] The progress of the reaction can be monitored by the complete dissolution of the starting diacid.

  • Removal of Acetic Anhydride: After the reaction is complete, allow the mixture to cool. Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure.[1][2]

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by vacuum distillation to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_0 Part 1: Synthesis of Cyclopentane-1,1-dicarboxylic acid cluster_1 Part 2: Synthesis of this compound A Diethyl Malonate + 1,4-Dibromobutane B Reaction with Sodium Ethoxide in Ethanol A->B 1. Add C Reflux B->C 2. Heat D Work-up and Purification C->D 3. Cool E Diethyl Cyclopentane-1,1-dicarboxylate D->E 4. Isolate F Hydrolysis with NaOH (aq) E->F 5. Add G Reflux F->G 6. Heat H Acidification with HCl G->H 7. Cool & Add I Isolation and Recrystallization H->I 8. Filter J Cyclopentane-1,1-dicarboxylic acid I->J 9. Purify K Cyclopentane-1,1-dicarboxylic acid L Reaction with Acetic Anhydride K->L 1. Add M Reflux L->M 2. Heat N Removal of Excess Acetic Anhydride M->N 3. Cool & Evaporate O Purification (Recrystallization/Distillation) N->O 4. Purify P This compound O->P Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 8-Oxaspiro[4.5]decane-7,9-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxaspiro[4.5]decane-7,9-dione, also known as 3,3-tetramethyleneglutaric anhydride, is a spirocyclic compound incorporating a glutaric anhydride moiety. Its rigid, three-dimensional structure makes it an intriguing building block in organic synthesis, particularly for the introduction of a spiro-cyclopentyl group. While specific, documented applications in a wide range of synthetic routes are not extensively reported, its chemical nature as a cyclic anhydride dictates its reactivity and potential uses. These notes provide an overview of its synthesis, known applications, and detailed protocols for its potential use in constructing more complex molecular architectures.

Synthesis of this compound

The preparation of this compound can be achieved through the dehydration of 1,1-cyclopentanediacetic acid. A common method involves heating the diacid with a dehydrating agent like acetic anhydride.

Experimental Protocol: Synthesis from 1,1-Cyclopentanediacetic Acid

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A mixture of 1,1-cyclopentanediacetic acid and an excess of acetic anhydride is placed in a round-bottom flask.

  • The flask is equipped with a reflux condenser and heated.

  • The reaction mixture is refluxed for a period sufficient to ensure complete conversion to the anhydride. The progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation.

  • The crude this compound can be purified by recrystallization or vacuum distillation.

Applications in Organic Synthesis

The primary utility of this compound stems from its reactive anhydride functionality, which is susceptible to nucleophilic attack. This allows for the ring-opening of the anhydride to generate derivatives containing the spiro[4.5]decane skeleton.

Synthesis of Anti-HIV Agents

One of the documented applications of 1,1-cyclopentanediacetic anhydride (this compound) is in the preparation of betulin carboxyalkanoate derivatives, which have been investigated as anti-HIV agents[1]. The anhydride is used to introduce the spiro-diacid moiety onto the betulin scaffold.

Potential Application: Synthesis of Spiro-Diesters and Half-Esters

Cyclic anhydrides readily react with alcohols in the presence of a catalyst or under thermal conditions to yield esters.[2][3][4][5][6] This reaction can be controlled to produce either a monoester (half-ester) or a diester, depending on the stoichiometry and reaction conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure for Monoesterification:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent in a round-bottom flask.

  • Add the alcohol (1 equivalent) to the solution.

  • If desired, add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting carboxylic acid half-ester can be purified by column chromatography or recrystallization.

Procedure for Diesterification:

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • After cooling, the excess alcohol is removed, and the crude diester is worked up and purified.

Potential Application: Synthesis of Spiro-Amides and Imides

The reaction of cyclic anhydrides with amines is a fundamental transformation for the synthesis of amides and imides.[7][8][9][10][11] The initial nucleophilic attack of the amine on one of the carbonyl carbons leads to a ring-opened amido-acid, which can then be cyclized to the imide upon heating.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., toluene, xylene for imide formation)

  • Dean-Stark apparatus (for imide formation)

Procedure for Amido-Acid Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent.

  • Add the amine (1 equivalent) dropwise at room temperature.

  • Stir the reaction for several hours until the starting anhydride is consumed.

  • The product, a spiro-amido-acid, can often be isolated by precipitation or solvent removal.

Procedure for Imide Synthesis:

  • The isolated amido-acid is dissolved in a high-boiling aprotic solvent like toluene.

  • The flask is equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux to facilitate the removal of water via azeotropic distillation, driving the cyclization to the imide.

  • The reaction is monitored until no more water is collected.

  • The solvent is removed, and the resulting spiro-imide is purified.

Quantitative Data Summary

Due to the limited specific literature on this compound, the following table presents data for the synthesis of a related aza-spiro analogue, 8-Azaspiro[4.5]decane-7,9-dione, to provide an indication of typical reaction efficiencies for similar spirocyclic systems.[12]

ReactantsMolar Ratio (Acid:Urea)Temperature (°C)Time (h)Yield (%)Melting Point (°C)
1,1-Cyclopentanediacetic Acid, Urea1:1.1 - 1:1.6150-2000.5-280.1-89.5154-156
1,1-Cyclopentanediacetic Acid (0.15 mol), Urea (0.21 mol)1:1.4170-180184.6152-154

Visualizations

Synthesis of this compound

Synthesis Diacid 1,1-Cyclopentanediacetic Acid Anhydride This compound Diacid->Anhydride Dehydration Ac2O Acetic Anhydride Heat Heat

Caption: General synthesis pathway for this compound.

General Reaction Pathway with Nucleophiles

Reactions cluster_main Reactions of this compound cluster_alcohol Reaction with Alcohol (R-OH) cluster_amine Reaction with Amine (R-NH2) Anhydride This compound HalfEster Spiro Half-Ester Anhydride->HalfEster 1. R-OH 2. Workup AmidoAcid Spiro Amido-Acid Anhydride->AmidoAcid R-NH2 Diester Spiro Diester HalfEster->Diester Excess R-OH, H+ Imide Spiro Imide AmidoAcid->Imide Heat, -H2O

Caption: Potential synthetic transformations of this compound.

References

Application Notes and Protocols: 8-Oxaspiro[4.5]decane-7,9-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 8-Oxaspiro[4.5]decane-7,9-dione as a versatile building block in medicinal chemistry. While direct literature on this specific scaffold is emerging, its structural motifs, a spirocyclic core and a cyclic anhydride, are present in numerous biologically active molecules. This document extrapolates from established chemistry and pharmacology of related compounds to provide a roadmap for its application in drug discovery programs.

Introduction

Spirocyclic systems are increasingly sought after in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. The this compound scaffold combines this desirable spirocyclic core with a reactive cyclic anhydride moiety, opening a gateway to a diverse range of chemical transformations and novel molecular architectures. This building block is a promising starting point for the development of new therapeutics in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the cyclic anhydride. This allows for a variety of nucleophilic ring-opening reactions, providing access to a wide array of functionalized derivatives.

Nucleophilic Ring-Opening Reactions

The cyclic anhydride can be readily opened by a variety of nucleophiles to yield dicarboxylic acid mono-amides, mono-esters, and related derivatives. This provides a straightforward method for introducing diverse side chains and pharmacophores.

  • Aminolysis: Reaction with primary or secondary amines yields the corresponding mono-amide carboxylic acids. This is a fundamental transformation for introducing peptidic or other nitrogen-containing moieties.

  • Alcoholysis/Phenolysis: Reaction with alcohols or phenols in the presence of a base or catalyst affords mono-ester carboxylic acids, allowing for the incorporation of various alkoxy or aryloxy groups.

  • Hydrolysis: Treatment with water leads to the corresponding dicarboxylic acid, which can serve as a substrate for further functionalization.

Synthesis of Heterocyclic Systems

The dione functionality can be exploited to construct more complex heterocyclic systems, which are prevalent in many drug classes.

  • Castagnoli-Cushman Reaction: This powerful multi-component reaction involves the condensation of a cyclic anhydride with an imine to form a lactam. Applying this to this compound can lead to novel spirocyclic lactam derivatives with high structural complexity.

  • Formation of Imides: Dehydration of the mono-amide carboxylic acids derived from primary amines can lead to the formation of spirocyclic imides, a scaffold present in some biologically active compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally related spiro[4.5]decane and oxaspiro[4.5]decane derivatives, compounds derived from this compound are hypothesized to have potential in several therapeutic areas.

  • Oncology: Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have shown high affinity for the sigma-1 (σ1) receptor, a target implicated in cancer cell proliferation and survival.[1] Additionally, spiro[4.5]decanone structures have been identified as inhibitors of prolyl hydroxylase domains (PHDs), which are involved in the hypoxia-inducible factor (HIF) pathway, a key target in cancer therapy.[2][3]

  • Neurodegenerative Diseases: The σ1 receptor is also a target for neuroprotective agents, suggesting that derivatives of this compound could be explored for conditions like Alzheimer's and Parkinson's disease.

  • Antimicrobial Agents: Spirocyclic compounds, in general, have been investigated for their antimicrobial properties. The unique three-dimensional structure of derivatives from this scaffold could lead to novel mechanisms of antibacterial or antifungal activity.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological data for compounds that are structurally related to derivatives of this compound, providing a rationale for its exploration in similar therapeutic areas.

Table 1: Binding Affinities (Ki) of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ1) Receptors

CompoundR GroupKi (σ1) [nM]Selectivity (σ2/σ1)
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.430
5b 4-Fluorobenzyl8.2 ± 0.925
5c 4-Chlorobenzyl6.1 ± 0.733
5d 4-Bromobenzyl5.8 ± 0.638

Data extracted from J Med Chem. 2015, 58 (14), 5395-5407.[1]

Table 2: Inhibitory Activity (IC50) of Spiro[4.5]decanone Derivatives against Prolyl Hydroxylase Domain 2 (PHD2)

CompoundR GroupIC50 (PHD2) [µM]
11 3-Methylpyridine>100
12 4-Methylpyridine15
13 3,5-Dimethylpyridine5.8
14 N-Methylimidazole2.9

Data extracted from Med. Chem. Commun., 2019, 10, 500.[3]

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments using this compound as a starting material. These are based on established procedures for analogous compounds.

Protocol 1: Synthesis of a Mono-amide Carboxylic Acid Derivative

Objective: To synthesize 2-((benzylcarbamoyl)methyl)-2-cyclopentylacetic acid via aminolysis of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen atmosphere

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.94 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add benzylamine (0.71 mL, 6.53 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure mono-amide carboxylic acid derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Castagnoli-Cushman Reaction for Lactam Synthesis

Objective: To synthesize a novel spirocyclic lactam via the Castagnoli-Cushman reaction of this compound with an imine.

Materials:

  • This compound (1.0 eq)

  • Pre-formed imine (e.g., N-benzylidenemethanamine) (1.0 eq)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Appropriate solvent system for elution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1.0 g, 5.94 mmol) and the imine (e.g., N-benzylidenemethanamine, 0.71 g, 5.94 mmol) in anhydrous toluene (30 mL).

  • Heat the reaction mixture to reflux and continue for 12-24 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired spirocyclic lactam.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

experimental_workflow start 8-Oxaspiro[4.5]decane- 7,9-dione reaction1 Nucleophilic Ring-Opening (e.g., Aminolysis) start->reaction1 reaction2 Castagnoli-Cushman Reaction start->reaction2 product1 Mono-amide Carboxylic Acid reaction1->product1 bio_eval Biological Evaluation (e.g., Enzyme Assays, Cell-based Assays) product1->bio_eval product2 Spirocyclic Lactam reaction2->product2 product2->bio_eval

Caption: General workflow for the derivatization and evaluation of this compound.

hif1a_pathway normoxia Normoxia phd PHD Enzymes normoxia->phd hypoxia Hypoxia hif1a_stable Stable HIF-1α hypoxia->hif1a_stable hif1a HIF-1α phd->hif1a Hydroxylation vhl VHL hif1a->vhl proteasome Proteasomal Degradation hif1a->proteasome vhl->proteasome nucleus Nucleus hif1a_stable->nucleus hif1_complex HIF-1 Complex nucleus->hif1_complex Dimerization hif1b HIF-1β hif1b->nucleus hre Hypoxia Response Element (HRE) hif1_complex->hre gene_transcription Gene Transcription (e.g., VEGF, EPO) hre->gene_transcription inhibitor Potential Inhibitor (Derivative of This compound) inhibitor->phd

Caption: Hypothesized targeting of the HIF-1α pathway by PHD inhibitor derivatives.

logical_relationship cluster_known Known Bioactive Scaffolds cluster_target Target Scaffold cluster_derivatives Potential Derivatives known1 1,4-Dioxa-8-azaspiro[4.5]decane (Sigma-1 Ligands) target This compound known1->target Structural Similarity known2 Spiro[4.5]decanone (PHD Inhibitors) known2->target Structural Similarity deriv1 Amide/Ester Derivatives target->deriv1 Synthesis deriv2 Lactam/Imide Derivatives target->deriv2 Synthesis deriv1->known1 Hypothesized Activity deriv1->known2 Hypothesized Activity deriv2->known1 Hypothesized Activity deriv2->known2 Hypothesized Activity

Caption: Logical relationship for scaffold hopping to new derivatives.

References

Application Notes and Protocols for the Development of 8-Oxaspiro[4.5]decane-7,9-dione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutic agents based on the 8-Oxaspiro[4.5]decane-7,9-dione scaffold. This class of spirocyclic compounds holds significant promise in drug discovery due to its inherent structural rigidity and potential for diverse biological activities. The unique three-dimensional arrangement of atoms in spiro compounds can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible molecules.[1]

Introduction to this compound

The this compound core, a type of spirocyclic anhydride, serves as a versatile starting point for the synthesis of a wide array of derivatives. The inherent reactivity of the anhydride group allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. While extensive research exists on related spirocyclic structures, the therapeutic potential of this compound derivatives is an emerging area of investigation.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its subsequent derivatization are key to developing a library of compounds for biological screening.

Protocol 1: Synthesis of this compound (3)

This protocol outlines a two-step synthesis of the core scaffold starting from diethyl 1,1-cyclopentanediacetate.

Step 1: Synthesis of 3,3-Tetramethyleneglutaric Acid (2)

A plausible route to the precursor 3,3-tetramethyleneglutaric acid (also known as 1,1-cyclopentanediacetic acid) involves the hydrolysis of diethyl 1,1-cyclopentanediacetate.

  • Materials: Diethyl 1,1-cyclopentanediacetate (1), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve diethyl 1,1-cyclopentanediacetate (1) in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide and heat the mixture under reflux to facilitate hydrolysis of the ester groups.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the dicarboxylic acid.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,3-tetramethyleneglutaric acid (2).

Step 2: Synthesis of this compound (3)

The final step involves the dehydration of the dicarboxylic acid to form the cyclic anhydride.

  • Materials: 3,3-Tetramethyleneglutaric acid (2), Acetic anhydride or another suitable dehydrating agent.

  • Procedure:

    • Suspend 3,3-tetramethyleneglutaric acid (2) in an excess of acetic anhydride.

    • Heat the mixture under reflux for a specified period to effect cyclization.

    • Monitor the reaction for the formation of the anhydride.

    • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent to yield this compound (3).

Experimental Workflow for Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dehydration Diethyl_1_1_cyclopentanediacetate Diethyl 1,1-cyclopentanediacetate (1) Hydrolysis Hydrolysis (NaOH, H2O, Heat) Diethyl_1_1_cyclopentanediacetate->Hydrolysis 3_3_Tetramethyleneglutaric_Acid 3,3-Tetramethyleneglutaric Acid (2) Hydrolysis->3_3_Tetramethyleneglutaric_Acid 3_3_Tetramethyleneglutaric_Acid_2 3,3-Tetramethyleneglutaric Acid (2) Dehydration Dehydration (Acetic Anhydride, Heat) 8_Oxaspiro_decane_dione This compound (3) Dehydration->8_Oxaspiro_decane_dione 3_3_Tetramethyleneglutaric_Acid_2->Dehydration

Caption: Synthetic pathway for this compound.

Protocol 2: General Procedure for the Synthesis of N-Substituted Derivatives

The anhydride ring of this compound is susceptible to nucleophilic attack by amines, leading to the formation of N-substituted imide derivatives.

  • Materials: this compound (3), Primary amine (R-NH2), Glacial acetic acid.

  • Procedure:

    • Dissolve this compound (3) in glacial acetic acid.

    • Add the desired primary amine to the solution.

    • Heat the reaction mixture under reflux to promote the ring-opening and subsequent ring-closing to form the imide.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Biological Evaluation

Preliminary studies on structurally related spiro compounds suggest that derivatives of this compound may exhibit potent anticancer activity. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis.

Quantitative Data from Related Spiro Compounds

The following tables summarize the in vitro anticancer activity of structurally related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various human cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.

Compound IDA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
11b 0.18--
11d -0.08-
11h 0.190.080.15
11k -0.090.14
12c --0.14

Data sourced from studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., A549, MDA-MB-231, HeLa), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Synthesized compounds, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Culture cancer cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

Based on the observed biological activities of related spiro compounds, two key signaling pathways are hypothesized to be modulated by this compound derivatives: the cell cycle regulation pathway, specifically leading to G2/M arrest, and the apoptosis induction pathway.

G2/M Cell Cycle Arrest Pathway

G Spiro_Compound This compound Derivative CDK1_CyclinB CDK1/Cyclin B Complex Spiro_Compound->CDK1_CyclinB Inhibition M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression

Caption: Proposed G2/M cell cycle arrest mechanism.

Apoptosis Induction Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation Bax_Bak->Mitochondrion Pore formation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Spiro_Compound This compound Derivative Spiro_Compound->Bax_Bak Induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic and extrinsic apoptosis pathways.

Future Directions

The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a diverse range of derivatives to establish a comprehensive structure-activity relationship.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds. This includes investigating their effects on key regulatory proteins of the cell cycle and apoptosis.

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models to assess their therapeutic potential.

  • Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profiles of promising candidates to evaluate their drug-likeness.

By following these integrated chemical and biological approaches, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the development of new and effective cancer therapies.

References

Investigating the Antitumor Activity of 8-Oxaspiro[4.5]decane-7,9-dione Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies used to investigate the antitumor potential of 8-Oxaspiro[4.5]decane-7,9-dione analogues and related spirocyclic compounds. While direct antitumor data for this compound is limited in the current literature, numerous studies on its nitrogen- and sulfur-containing analogues have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. This document outlines the key experimental protocols and summarizes the available quantitative data to guide further research and development in this area.

The primary mechanisms of action observed for these classes of compounds include the induction of cell cycle arrest, primarily at the G2/M phase, and the triggering of apoptosis (programmed cell death). The following sections detail the protocols for assessing these effects and present the reported potencies of various analogues.

Data Presentation: In Vitro Antitumor Activity

The antitumor activity of spiro[4.5]decane analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various 1-Oxa-4-azaspiro[4.5]decane derivatives against several human cancer cell lines.

Table 1: Antitumor Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

CompoundA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
7j 0.170.050.07

Data sourced from a study on novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.[1]

Table 2: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
11b 0.18--
11d -0.08-
11h 0.190.080.15
11k -0.090.14
12c --0.14

Data represents the most potent compounds from a synthesized series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.[2]

Table 3: Antitumor Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundHCT-116 (Colorectal) IC50 (nM)
7 92.2 - 120.1
9 92.2 - 120.1
14 92.2 - 120.1
18 92.2 - 120.1
19 92.2 - 120.1

Data from a study on new 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides.[3]

Experimental Workflow and Methodologies

A typical workflow for assessing the antitumor activity of novel compounds is depicted below. This process begins with an initial cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Determine IC50 Values Determine IC50 Values Cytotoxicity Assay (MTT)->Determine IC50 Values Apoptosis Assays Apoptosis Assays Determine IC50 Values->Apoptosis Assays Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Determine IC50 Values->Cell Cycle Analysis Potent Compounds Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis

Caption: General experimental workflow for antitumor drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the compound solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Fluorescence Microscopy

A. Hoechst 33342 Staining: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, chromatin condensation leads to a brighter, more compact nuclear staining pattern.

Materials:

  • 24-well plates or chamber slides

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • PBS

  • Fluorescence microscope with a UV filter

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for a specified time.

  • Staining: Wash the cells twice with PBS. Add the Hoechst 33342 staining solution and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess stain.

  • Visualization: Mount the coverslip on a microscope slide and observe the cells under a fluorescence microscope. Healthy cells will have uniformly stained nuclei, while apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence.

B. Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells. Acridine orange stains all cells, making the nuclei appear green. Ethidium bromide is only taken up by cells with compromised membrane integrity, staining their nuclei red.

Materials:

  • AO/EB staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Treat cells with the test compound. Harvest the cells (including any floating cells) and wash with PBS.

  • Staining: Resuspend the cell pellet in a small volume of PBS. Add a small volume of the AO/EB staining solution to the cell suspension and mix gently.

  • Visualization: Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope.

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-to-red nucleus.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound. Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in the G2/M peak would indicate cell cycle arrest at this phase.[1]

Visualizing the Mechanism of Action

The antitumor activity of many spiro[4.5]decane analogues is attributed to their ability to induce cell cycle arrest and apoptosis. The following diagram illustrates these key cellular events.

G cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction Spiro[4.5]decane Analogue Spiro[4.5]decane Analogue Cellular Uptake Cellular Uptake Spiro[4.5]decane Analogue->Cellular Uptake G2/M Checkpoint Disruption G2/M Checkpoint Disruption Cellular Uptake->G2/M Checkpoint Disruption Mitochondrial Pathway Mitochondrial Pathway Cellular Uptake->Mitochondrial Pathway G2 Phase G2 Phase M Phase M Phase G2/M Checkpoint Disruption->Mitochondrial Pathway Apoptotic Signaling Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation DNA Fragmentation->Apoptotic Body Formation Cell Death Cell Death Apoptotic Body Formation->Cell Death

Caption: Key mechanisms of antitumor activity.

This application note provides a foundational guide for the investigation of this compound analogues and related compounds as potential anticancer agents. The presented protocols and data serve as a starting point for further, more in-depth studies to elucidate their precise mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Novel 8-Oxaspiro[4.5]decane-7,9-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigation of the anti-inflammatory properties of novel 8-oxaspiro[4.5]decane-7,9-dione compounds. Due to the limited availability of specific experimental data for this class of compounds in the public domain, the quantitative data presented in the tables are illustrative and hypothetical. The experimental protocols are based on established and widely accepted methodologies for the evaluation of anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures, which can provide high affinity and selectivity for biological targets. The this compound core represents a promising and underexplored scaffold for the development of new anti-inflammatory drugs. This document provides a framework for the synthesis and in vitro evaluation of the anti-inflammatory potential of novel compounds based on this scaffold. The primary mechanisms of action to be investigated include the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins (via cyclooxygenase-2, COX-2), and pro-inflammatory cytokines (e.g., TNF-α and IL-6), as well as the modulation of the pivotal NF-κB signaling pathway.

Proposed Synthesis of this compound

A plausible synthetic route to the this compound core involves the cyclization of a suitable dicarboxylic acid precursor. This can be achieved through dehydration using a variety of reagents.

Reaction Scheme:

Protocol:

  • Starting Material: [Cyclohexane-1,1-diyl]diacetic acid.

  • Reaction: Dissolve the dicarboxylic acid in a suitable solvent (e.g., acetic anhydride or toluene).

  • Dehydration: Add a dehydrating agent, such as acetyl chloride or a catalytic amount of a strong acid. Alternatively, heat the reaction mixture to reflux to drive off water.

  • Work-up: After the reaction is complete, remove the solvent and excess reagents under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Data Presentation: Illustrative Anti-inflammatory Activity

The following tables present hypothetical quantitative data for a series of novel this compound compounds (designated as OSD-1 to OSD-5) to illustrate how experimental results can be structured for clear comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production and Cytotoxicity in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Inhibition IC₅₀ (µM)Cell Viability (at 100 µM)
OSD-115.2 ± 1.8> 95%
OSD-28.5 ± 0.9> 95%
OSD-322.1 ± 2.5> 95%
OSD-412.7 ± 1.3> 95%
OSD-55.9 ± 0.6> 95%
Indomethacin (Control)25.8 ± 2.9> 95%

Table 2: Inhibition of COX-1 and COX-2 Enzyme Activity

CompoundCOX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
OSD-1> 10018.5 ± 2.1> 5.4
OSD-285.3 ± 9.29.8 ± 1.18.7
OSD-3> 10025.3 ± 3.0> 4.0
OSD-492.1 ± 10.514.2 ± 1.66.5
OSD-568.7 ± 7.56.1 ± 0.711.3
Celecoxib (Control)50.1 ± 5.50.05 ± 0.011002

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 20 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
OSD-145.3 ± 5.138.9 ± 4.5
OSD-268.9 ± 7.562.1 ± 6.8
OSD-335.8 ± 4.030.5 ± 3.7
OSD-455.2 ± 6.148.7 ± 5.3
OSD-582.4 ± 9.075.6 ± 8.2
Dexamethasone (Control)90.1 ± 9.885.4 ± 9.1

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are due to cytotoxicity.[1]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3][4]

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.[5][6][7][8][9]

  • Prepare the reaction mixture containing assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • The peroxidase activity of COX is measured by monitoring the appearance of the oxidized product of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

  • Calculate the IC₅₀ values for both enzymes.

Pro-inflammatory Cytokine Assays (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

  • Coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis a Seed RAW 264.7 Cells b Pre-treat with Test Compounds a->b c Stimulate with LPS b->c d NO Production Assay (Griess Assay) c->d e Cytokine Measurement (ELISA for TNF-α, IL-6) c->e f COX Inhibition Assay c->f g Cell Viability Assay (MTT) c->g h Calculate IC₅₀ Values d->h i Determine Cytokine Inhibition e->i f->h j Assess Cytotoxicity g->j k k h->k Evaluate Anti-inflammatory Potential i->k Evaluate Anti-inflammatory Potential j->k Evaluate Anti-inflammatory Potential

Caption: Workflow for in vitro anti-inflammatory screening.

NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

References

Application Notes and Protocols: 8-Oxaspiro[4.5]decane-7,9-dione in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and patent databases reveals a notable absence of direct studies on the application of 8-Oxaspiro[4.5]decane-7,9-dione as an enzyme inhibitor. While the spirocyclic scaffold is of significant interest in medicinal chemistry, research has predominantly focused on its derivatives, particularly aza-substituted analogs, for various biological activities. This document summarizes the available information regarding this compound and related compounds to provide context for researchers and drug development professionals.

This compound: A Synthetic Intermediate

Current literature primarily describes this compound as a chemical intermediate used in the synthesis of more complex molecules. For instance, it has been utilized as a starting material in the development of macrocyclic compounds designed to modulate the activity of Interleukin-17 (IL-17), a cytokine involved in inflammatory and autoimmune diseases[1][2][3]. Additionally, its preparation has been mentioned in studies focused on the antiproliferative and antibacterial properties of glutarimide derivatives, although the biological activity was reported for the final products and not for this compound itself[4][5][6]. A patent also describes its use in the synthesis of compounds with RORγt inhibitory action for treating inflammatory bowel disease and other autoimmune conditions[7].

The logical relationship for the use of this compound based on available literature is primarily in chemical synthesis, as depicted in the following workflow.

G A This compound B Chemical Synthesis & Derivatization A->B Starting Material C Biologically Active End Products (e.g., Macrocycles, Glutarimide Derivatives) B->C Yields D Biological Screening (e.g., IL-17 Modulation, Antiproliferative Assays) C->D Tested in

Caption: Synthetic utility of this compound.

Enzyme Inhibition Studies of Related Spiro Compounds

While data on this compound is lacking, research on structurally related spiro compounds provides insights into the potential of this chemical class as enzyme inhibitors. It is crucial to note that the following examples are of different molecules and should not be directly extrapolated to the activity of this compound.

A study involving in silico docking analysis explored the interaction of 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione , a structurally related compound, with tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis. This computational investigation suggests that the oxaspiro scaffold could potentially fit into the active site of tyrosinase, indicating a possible, yet unproven, inhibitory role. However, no experimental validation or quantitative data such as IC50 values were provided in the available search results.

Derivatives of 8-azaspiro[4.5]decane , where the oxygen at position 8 is replaced by a nitrogen atom, have shown significant activity as enzyme inhibitors. For example, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are involved in cytokine signaling pathways that play a critical role in inflammatory and autoimmune disorders.

The general signaling pathway affected by such inhibitors is depicted below.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK/TYK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor Aza-spirodecane Inhibitor inhibitor->jak

Caption: Generalized JAK-STAT signaling pathway and point of inhibition.

Protocols for Investigating Enzyme Inhibition

For researchers interested in evaluating the potential enzyme inhibitory activity of this compound, a general workflow for screening and characterization is proposed. This is a hypothetical workflow, as no specific protocols for this compound have been published.

G cluster_0 Screening Phase cluster_1 Hit Validation & Characterization cluster_2 Cellular & In Vivo Evaluation A Compound Procurement/ Synthesis of This compound B Selection of Target Enzymes (e.g., Kinases, Proteases, Oxidoreductases) A->B C High-Throughput Screening (HTS) (Biochemical Assays) B->C D IC50 Determination (Dose-Response Curves) C->D Identified 'Hits' E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->E F Selectivity Profiling (Against related enzymes) E->F G Cell-Based Assays (Target engagement, Pathway modulation) F->G H In Vivo Models (Efficacy and PK/PD studies) G->H

Caption: Proposed workflow for evaluating enzyme inhibitory activity.

References

Application Notes and Protocols for the Functionalization of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 8-Oxaspiro[4.5]decane-7,9-dione ring system. This scaffold, also known as 3,3-tetramethyleneglutaric anhydride, is a valuable building block in medicinal chemistry and materials science. The primary site for functionalization is the active methylene group positioned between the two carbonyl functionalities, making it amenable to a variety of carbon-carbon bond-forming reactions.

Key Functionalization Strategies

The reactivity of the active methylene group in this compound allows for several key functionalization techniques, primarily centered around condensation and subsequent addition reactions.

  • Knoevenagel Condensation: This is a cornerstone reaction for the derivatization of the this compound core. It involves the base-catalyzed reaction of the active methylene group with aldehydes or ketones to yield an arylmethylene or alkylidene derivative. This reaction introduces a new point of diversity and a reactive Michael acceptor site.

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated dicarbonyl compound, is an excellent Michael acceptor. This allows for the subsequent conjugate addition of various nucleophiles, leading to a wide array of more complex, functionalized spirocyclic structures.

  • Alkylation: Direct alkylation of the active methylene group can also be achieved, introducing alkyl or arylalkyl substituents at this position.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key functionalization reactions of this compound, along with representative quantitative data.

Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes a general procedure for the Knoevenagel condensation of this compound with various aromatic aldehydes. The reaction is typically catalyzed by a mild base, such as piperidine or pyridine, often in a solvent that allows for azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., toluene, benzene, or ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the desired arylmethylene-8-oxaspiro[4.5]decane-7,9-dione.

Quantitative Data Summary:

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydePiperidineToluene485
24-ChlorobenzaldehydePiperidineToluene392
34-MethoxybenzaldehydePiperidineToluene588
44-NitrobenzaldehydePyridineEthanol675
Michael Addition to Arylmethylene-8-oxaspiro[4.5]decane-7,9-diones

This protocol outlines the conjugate addition of a nucleophile to the product obtained from the Knoevenagel condensation. A variety of nucleophiles, including malonates, cyanoacetates, and thiols, can be employed.

Experimental Protocol:

  • To a solution of the arylmethylene-8-oxaspiro[4.5]decane-7,9-dione (1.0 eq) and the Michael donor (e.g., diethyl malonate, 1.2 eq) in a suitable solvent (e.g., ethanol, THF), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.

Quantitative Data Summary:

EntryArylmethylene DerivativeMichael DonorBaseSolventReaction Time (h)Yield (%)
1Benzylidene derivativeDiethyl malonateNaOEtEthanol678
24-Chlorobenzylidene derivativeEthyl cyanoacetateNaOEtEthanol585
34-Methoxybenzylidene derivativeThiophenolEt3NTHF872

Visualizing Reaction Pathways

The following diagrams illustrate the key functionalization strategies for the this compound ring system.

Knoevenagel_Condensation reagents This compound + R-CHO (Aromatic Aldehyde) product Arylmethylene-8-oxaspiro[4.5]decane-7,9-dione reagents->product Knoevenagel Condensation conditions Base (e.g., Piperidine) Heat, Solvent (e.g., Toluene) reagents->conditions conditions->product Michael_Addition start Arylmethylene-8-oxaspiro[4.5]decane-7,9-dione product Michael Adduct start->product Michael Addition nucleophile Nucleophile (Nu-H) (e.g., Malonate, Thiol) nucleophile->product conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) conditions->product Functionalization_Workflow start This compound knoevenagel Knoevenagel Condensation (with R-CHO) start->knoevenagel product1 Arylmethylene Derivative knoevenagel->product1 michael Michael Addition (with Nu-H) product2 Functionalized Spiro Compound michael->product2 product1->michael

Application Notes and Protocols for Evaluating the Bioactivity of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of 8-Oxaspiro[4.5]decane-7,9-dione and related spirocyclic compounds. The focus is on assays for antiproliferative and antioxidant activities, which are common screenings for this class of molecules.

Introduction to Bioactivity of Spiro Compounds

Spiro compounds, characterized by two rings linked by a single common atom, are a significant class of organic molecules found in numerous natural products.[1][2] Their unique three-dimensional structure and conformational rigidity make them attractive scaffolds in medicinal chemistry for the development of new therapeutic agents.[1][2][3] Spirocyclic structures have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][4][5] Therefore, a thorough evaluation of the bioactivity of novel spiro compounds like this compound is a critical step in the drug discovery process.

Antiproliferative Activity

The antiproliferative activity of a compound is often its ability to inhibit the growth of cancer cells. A common and reliable method to assess this is the MTT assay.

Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116, PC3, HL60, SNB19, A549, MDA-MB-231, HeLa)[1][2][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

The results of the MTT assay can be summarized in a table. The following table shows example IC50 values for different spiro compounds against various cancer cell lines.

CompoundHCT116 (µM)PC3 (µM)HL60 (µM)SNB19 (µM)A549 (µM)MDA-MB-231 (µM)HeLa (µM)
Spiro Compound 1c52.81[1][2]74.40[1][2]49.72[1][2]101[1][2]---
Sulfonylazaspirodienone 7j----0.17[6]0.05[6]0.07[6]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Add DMSO to Dissolve Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Antioxidant Activity

Antioxidant activity is the ability of a compound to inhibit oxidative processes. The DPPH and ABTS radical scavenging assays are widely used to evaluate this property.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH solution (in methanol)

  • This compound (or other test compounds)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Materials:

  • ABTS solution

  • Potassium persulfate

  • This compound (or other test compounds)

  • Methanol or ethanol

  • Positive control (e.g., Trolox)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the plot of scavenging activity against the compound concentration.

Data Presentation:

The antioxidant activity of different spiro compounds can be compared using their IC50 values from DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Spiro Compound C1121.00[4]66.00[4]
Spiro Compound C290.80[4]29.60[4]
Trolox (Control)55.70[4]25.20[4]
BHT (Control)7.93 µg/mL[4]-

Experimental Workflow:

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare Compound & DPPH Solution dpph_mix Mix in 96-well Plate dpph_prep->dpph_mix dpph_incubate Incubate 30 min in Dark dpph_mix->dpph_incubate dpph_read Read Absorbance at 517nm dpph_incubate->dpph_read dpph_calc Calculate Scavenging % & IC50 dpph_read->dpph_calc abts_prep Prepare ABTS•+ Solution abts_mix Mix Compound & ABTS•+ in Plate abts_prep->abts_mix abts_incubate Incubate 6 min in Dark abts_mix->abts_incubate abts_read Read Absorbance at 734nm abts_incubate->abts_read abts_calc Calculate Scavenging % & IC50 abts_read->abts_calc

Antioxidant Assays Workflow

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, many cytotoxic agents induce apoptosis. A generalized apoptosis induction pathway is depicted below. Further research would be required to identify the specific molecular targets and pathways affected by this particular compound.

Apoptosis_Signaling_Pathway cluster_pathway Generalized Apoptosis Pathway compound This compound stress Cellular Stress compound->stress pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) stress->anti_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptosis Pathway

References

Scale-Up Synthesis of 8-Oxaspiro[4.5]decane-7,9-dione for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the scale-up synthesis of 8-Oxaspiro[4.5]decane-7,9-dione, a spirocyclic anhydride with potential applications in preclinical drug discovery. The protocol outlines a two-stage process commencing with the synthesis of the precursor, 1,1-cyclopentanediacetic acid, from cyclopentanone, followed by its dehydration to the target spiro-anhydride. This guide is intended to facilitate the production of multi-gram to kilogram quantities of the compound, sufficient for extensive preclinical evaluation. While direct preclinical studies on this compound are not extensively reported, its structural motif is present in various biologically active molecules. For instance, derivatives of the corresponding imide, 8-azaspiro[4.5]decane-7,9-dione, have been investigated as 5-HT1A receptor ligands[1]. This suggests the potential of the oxaspiro-dione scaffold as a valuable starting point for the synthesis of novel therapeutic agents.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as increased potency and selectivity. This compound, also known as 1,1-cyclopentanediacetic anhydride, represents a versatile building block for the synthesis of a diverse range of spiro-compounds for preclinical evaluation. This document provides a comprehensive guide for its synthesis on a scale suitable for such studies.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two main stages, starting from readily available commercial reagents.

Synthesis_Pathway A Cyclopentanone B 1,1-Cyclopentanediacetic Acid A->B  Multi-step reaction  (see Protocol 1) C This compound B->C  Dehydration  (see Protocol 2)

Caption: Overall synthetic route to this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,1-Cyclopentanediacetic Acid

This protocol is adapted from a patented procedure for the synthesis of the dicarboxylic acid precursor.[2]

Materials:

  • Cyclopentanone

  • Methyl cyanoacetate

  • Cyanoacetamide

  • Formamide

  • Triethylamine

  • Sulfuric acid (98%)

  • Isopropanol

  • Activated charcoal

Equipment:

  • Large reaction vessel with mechanical stirrer and temperature control

  • Addition funnel

  • Filtration apparatus

  • Recrystallization setup

Procedure:

  • To a stirred solution of formamide (300 g) in a suitable reaction vessel, add cyclopentanone (84 g, 1.0 mole), methyl cyanoacetate (99 g, 1.0 mole), and cyanoacetamide (84 g, 1.0 mole).

  • Maintain the temperature at 25-30°C and gradually add triethylamine (101 g, 1.0 mole) over 30 minutes.

  • Stir the mixture for 10 hours at 25-30°C.

  • Increase the temperature to 60-65°C and slowly add 600 ml of water.

  • Adjust the temperature to 60-65°C and acidify the solution to pH 1 with 98% sulfuric acid (200 g, 2.0 moles), ensuring the temperature does not exceed 75°C by using external cooling.

  • Cool the resulting slurry to 5-10°C and filter the solid product.

  • Wash the filter cake with two 150-ml portions of cold water.

  • For purification, a mixture of the crude 1,1-cyclopentanediacetic acid (186 g, 1.0 mole), water (500 ml), isopropanol (185 ml), and activated charcoal (5 g) is heated to boiling.

  • The hot mixture is filtered, and an additional 250 ml of water is added to the filtrate.

  • The solution is cooled to 10°C to induce crystallization.

  • The solid is collected by filtration and dried to yield the purified product.

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Starting Material (Cyclopentanone)1.0 mole[2]
Yield (Purified Product)90%[2]
Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the dehydration of 1,1-cyclopentanediacetic acid to the target anhydride. Acetic anhydride is used as the dehydrating agent.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Acetic anhydride

  • Toluene (optional, for azeotropic removal of acetic acid)

Equipment:

  • Reaction vessel with mechanical stirrer, reflux condenser, and temperature control

  • Distillation apparatus (optional)

  • Rotary evaporator

  • Recrystallization setup

Procedure:

  • In a reaction vessel, suspend 1,1-cyclopentanediacetic acid (e.g., 100 g, 0.537 mol) in acetic anhydride (e.g., 164 g, 1.61 mol, 3 equivalents).

  • Heat the mixture to reflux (approximately 140°C) with stirring for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure. For larger scales, azeotropic distillation with toluene can be employed for more efficient removal.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Quantitative Data Summary (Protocol 2)

ParameterValue (Expected)
Starting Material (1,1-Cyclopentanediacetic Acid)0.537 mole
Acetic Anhydride3 equivalents
Reaction Temperature~140°C (Reflux)
Reaction Time2-4 hours
Expected Yield>90%

Preclinical Application Context: A Scaffold for Novel Therapeutics

While specific preclinical data for this compound is limited, its structural features make it an attractive starting point for generating libraries of compounds for various therapeutic targets. The anhydride moiety is a reactive handle that can be readily opened by a variety of nucleophiles to introduce diverse functionalities.

Proposed Signaling Pathway for Library Screening

Derivatives of the structurally related 8-azaspiro[4.5]decane-7,9-dione have shown activity as 5-HT1A receptor ligands[1]. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key target for drugs treating anxiety and depression. A library of compounds derived from this compound could be screened for activity at the 5-HT1A receptor.

Signaling_Pathway cluster_membrane Cell Membrane Ligand Test Compound (this compound derivative) GPCR 5-HT1A Receptor Ligand->GPCR Binding G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Downstream Signaling

Caption: Proposed 5-HT1A receptor signaling pathway for screening.

Experimental Workflow for Preclinical Evaluation

A typical workflow for evaluating a library of compounds derived from this compound in a preclinical setting would involve several stages.

Experimental_Workflow A Synthesis of This compound B Library Synthesis (Amides, Esters, etc.) A->B C Primary Screening (e.g., Radioligand Binding Assay) B->C D Functional Assay (e.g., cAMP Assay) C->D E In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) D->E F Lead Optimization E->F F->B Iterative Design G In Vivo Studies (PK/PD, Efficacy Models) F->G

Caption: General workflow for preclinical drug discovery.

Conclusion

The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound, a valuable scaffold for preclinical drug discovery. While the direct biological activity of this specific compound is yet to be fully elucidated, its potential as a versatile starting material for the generation of compound libraries warrants its scaled-up production for further investigation in various therapeutic areas. The provided hypothetical preclinical application context serves as a framework for initiating such exploratory studies.

References

Troubleshooting & Optimization

troubleshooting common problems in 8-Oxaspiro[4.5]decane-7,9-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common name for this compound?

A1: this compound is also commonly known as 3,3-tetramethyleneglutaric anhydride or 1,1-cyclohexanediacetic anhydride.

Q2: What is the primary synthetic route to prepare this compound?

A2: The most common method is the dehydration and cyclization of 1,1-cyclohexanediacetic acid. This is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride.[1]

Q3: What are the key reactive properties of this compound?

A3: As a cyclic anhydride, it is susceptible to hydrolysis, reacting with water to revert to 1,1-cyclohexanediacetic acid.[2] It is a reactive compound used as an intermediate in the synthesis of other molecules, such as gabapentin, through reactions like amination.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dehydration Ensure an adequate excess of the dehydrating agent (e.g., acetic anhydride) is used. Optimize the reaction temperature and time; prolonged heating at a suitable temperature can drive the reaction to completion.
Hydrolysis of the Product The reaction must be conducted under anhydrous conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Moisture in the starting material or the reaction environment can lead to the hydrolysis of the anhydride product back to the dicarboxylic acid.[2]
Sub-optimal Reaction Temperature The reaction temperature is crucial. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of the starting material or product. The ideal temperature should be determined empirically, but a starting point is often gentle reflux.
Inefficient Removal of Byproducts In syntheses using acetic anhydride, acetic acid is formed as a byproduct. Its removal can help shift the equilibrium towards the product. Consider performing the reaction under a slight vacuum or with a setup to distill off the acetic acid as it forms.
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

ImpurityIdentificationPrevention and Removal
Unreacted 1,1-Cyclohexanediacetic Acid Can be detected by IR (broad O-H stretch) or NMR spectroscopy. The melting point of the product will also be lower and broader than the pure compound.Ensure the reaction goes to completion by optimizing the reaction time and temperature. To remove unreacted diacid, the crude product can be washed with a non-polar solvent in which the anhydride is soluble but the diacid is not. Recrystallization is also an effective purification method.
Acetic Acid/Acetic Anhydride A sharp, vinegar-like odor is indicative of residual acetic acid or anhydride.Remove excess acetic anhydride and acetic acid by distillation after the reaction is complete. Applying a vacuum can aid in their complete removal.
Polymeric Byproducts Formation of polymeric materials can occur at excessively high temperatures.Carefully control the reaction temperature. Purify the product by recrystallization or column chromatography to remove any polymeric impurities.

Experimental Protocols

Synthesis of this compound from 1,1-Cyclohexanediacetic Acid

This protocol is a general guideline for the dehydration of 1,1-cyclohexanediacetic acid using acetic anhydride.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Acetic anhydride

  • Anhydrous reaction solvent (e.g., toluene, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclohexanediacetic acid.

  • Add a molar excess of acetic anhydride (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by techniques such as TLC or the disappearance of the solid starting material.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation, preferably under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ether and petroleum ether) or by vacuum distillation.

Quantitative Data from a Representative Synthesis:

ParameterValue
Molar Ratio (Diacid:Acetic Anhydride)1 : 2.5
Reaction Temperature140-150 °C
Reaction Time2 hours
Typical Yield> 85%

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow start Start: 1,1-Cyclohexanediacetic Acid react React with Acetic Anhydride (Heat/Reflux) start->react workup Workup: Remove Acetic Acid/Anhydride (Distillation) react->workup purify Purification: Recrystallization or Vacuum Distillation workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or Impure Product? cause1 Incomplete Reaction? problem->cause1 Check Reaction Monitoring cause2 Hydrolysis? problem->cause2 Check for Moisture cause3 Side Reactions? problem->cause3 Analyze Byproducts solution1 Optimize Reaction Time/Temp Increase Dehydrating Agent cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Control Temperature Purify by Recrystallization/Chromatography cause3->solution3

Caption: Troubleshooting logic for common synthesis problems.

References

optimizing reaction conditions for improved yield of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form this compound from 1,1-cyclopentanediacetic acid is very slow or incomplete. How can I drive the reaction to completion?

A1: Incomplete conversion is a common issue in the dehydration of dicarboxylic acids to form cyclic anhydrides. Several factors could be at play:

  • Insufficient Temperature: Thermal dehydration requires high temperatures to effectively remove water. If you are using a purely thermal method, ensure your reaction temperature is high enough, potentially between 180-280°C.

  • Inefficient Water Removal: The formation of the anhydride is a reversible reaction. Water produced during the reaction can hydrolyze the anhydride back to the dicarboxylic acid.[1][2] Ensure that water is being efficiently removed from the reaction mixture, either by distillation or by using a dehydrating agent.

  • Choice of Dehydrating Agent: If using a chemical dehydrating agent, its reactivity and stoichiometry are crucial. Acetic anhydride is a common and effective choice for this type of cyclization. Ensure it is used in at least a stoichiometric amount, and often in excess to act as a solvent. For a milder approach, reagents like oxalyl chloride in combination with a catalyst can be effective at lower temperatures.[3][4]

Troubleshooting Steps:

  • Increase Reaction Temperature: If using thermal dehydration, gradually increase the temperature and monitor the reaction progress by techniques such as TLC or IR spectroscopy (looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the anhydride C=O stretches).

  • Use a Dehydrating Agent: Introduce a dehydrating agent like acetic anhydride. Refluxing the dicarboxylic acid in an excess of acetic anhydride is a reliable method.

  • Employ a Catalyst: For thermal methods, adding a catalytic amount of a strong acid, such as a sulfonic acid, can accelerate the reaction at lower temperatures (e.g., 150-200°C).

Q2: I am observing significant charring and the formation of dark-colored byproducts, leading to a low yield of a pure product. What is causing this and how can I prevent it?

A2: Charring and byproduct formation are often indicative of decomposition at high temperatures. 1,1-Cyclopentanediacetic acid, like many dicarboxylic acids, can be susceptible to decarboxylation or other side reactions if heated too strongly or for too long.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, use a method that allows for a lower reaction temperature. Switching from a high-temperature thermal method to a chemical dehydration with acetic anhydride or another dehydrating agent at reflux (around 140°C) can mitigate decomposition.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to byproduct formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures, which can contribute to the formation of colored impurities.

Q3: My final product is difficult to purify. It appears to be contaminated with the starting dicarboxylic acid. What is the best purification strategy?

A3: Contamination with the starting diacid is common if the reaction is incomplete or if the product is exposed to moisture during workup.

Troubleshooting Steps:

  • Anhydrous Workup: Ensure all solvents and glassware are thoroughly dried before the workup procedure to prevent hydrolysis of the anhydride.

  • Extraction: The difference in acidity between the anhydride and the dicarboxylic acid can be exploited for purification. Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or diethyl ether) and wash with a weak aqueous base, such as a cold, dilute solution of sodium bicarbonate. The dicarboxylic acid will be deprotonated and extracted into the aqueous layer, while the less reactive anhydride will remain in the organic layer. Be cautious, as a strong base or prolonged exposure can hydrolyze the anhydride.

  • Recrystallization: Recrystallization can be an effective final purification step. Choose a solvent in which the anhydride has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Sublimation: For thermally stable anhydrides, vacuum sublimation can be an excellent purification method that effectively removes non-volatile impurities like the starting diacid.

Q4: The yield of my reaction is consistently low, even with good conversion of the starting material. Where might I be losing my product?

A4: Low isolated yields despite good conversion can result from losses during the workup and purification stages.

Troubleshooting Steps:

  • Check Aqueous Layers: If you perform an aqueous wash, ensure that your product is not partially soluble in the aqueous layer. Back-extract the aqueous washes with a fresh portion of organic solvent to recover any dissolved product.

  • Avoid Product Hydrolysis: As mentioned, exposure to water or alcohols during workup can lead to the loss of the anhydride. Minimize contact time with protic solvents.

  • Optimize Purification: During chromatography, the anhydride might slowly hydrolyze on silica gel. Consider using a less polar solvent system or deactivating the silica gel with a small amount of a non-protic solvent. Alternatively, switch to a non-hydrolytic purification method like sublimation or recrystallization from a non-protic solvent.

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of typical reaction conditions and expected yields for the synthesis of this compound. These are representative values to guide optimization.

MethodReagent/CatalystTemperature (°C)Time (h)Typical Yield (%)Notes
Thermal DehydrationNone250-2802-460-75Prone to charring; requires efficient water removal.
Thermal with CatalystSulfonic Acid (cat.)150-2003-570-85Lower temperature reduces side reactions.
Chemical DehydrationAcetic Anhydride~140 (reflux)1-285-95Generally high yielding and clean; excess acetic anhydride can be removed by distillation.
Mild DehydrationOxalyl Chloride, TPPORoom Temp.1-590-96Mild conditions, but reagents are more expensive.[3][4]

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride (Recommended)

This method is often high-yielding and avoids the very high temperatures that can cause decomposition.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclopentanediacetic acid (1 equivalent).

  • Reagents: Add acetic anhydride (3-5 equivalents). The excess acetic anhydride will act as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 140°C) with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by vacuum sublimation to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product 1_1_Cyclopentanediacetic_Acid 1,1-Cyclopentanediacetic Acid 8_Oxaspiro_decane_7_9_dione This compound 1_1_Cyclopentanediacetic_Acid->8_Oxaspiro_decane_7_9_dione Dehydration (e.g., Acetic Anhydride, Heat) - H2O

Caption: Synthesis of this compound via dehydration.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Low Yield or Purity? start->check_yield incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes end Successful Synthesis check_yield->end No byproducts Byproducts/Charring? incomplete_rxn->byproducts No solution1 Increase Temp. or Use Dehydrating Agent (e.g., Acetic Anhydride) incomplete_rxn->solution1 Yes purification_issue Purification Issues? byproducts->purification_issue No solution2 Lower Temperature Use Milder Method Inert Atmosphere byproducts->solution2 Yes solution3 Anhydrous Workup Aqueous Extraction (weak base) Recrystallize or Sublimate purification_issue->solution3 Yes purification_issue->end No solution1->start solution2->start solution3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

purification techniques for high-purity 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 8-Oxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Given the structure of this compound, a lactone, it may be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[1][2] Impurities could also be structurally similar compounds that are difficult to separate.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation.[3][4][5] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6][7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.

Q4: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

A4: Lactones can be sensitive to heat and non-neutral pH.[1][2] Degradation can be minimized by keeping temperatures low during solvent evaporation (e.g., below 45°C) and maintaining a neutral or slightly acidic pH if aqueous solutions are used.[1] Protecting the compound from light and storing it at low temperatures (e.g., 4°C or -20°C) can also prevent degradation.[1]

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[2] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for assessing volatile impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment.[2]

Troubleshooting Guides

Problem: Low Yield After Recrystallization

Possible Causes & Solutions

CauseSuggested Solution
Compound is too soluble in the cold solvent. Place the crystallization flask in an ice bath to maximize crystal formation.[6] If the yield is still low, consider using a different solvent or a solvent/anti-solvent system.[6]
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[6]
Incomplete transfer of crystals. Ensure all crystals are transferred from the crystallization flask to the filter funnel by rinsing the flask with a small amount of the ice-cold mother liquor.
Problem: Oiling Out During Recrystallization

Possible Causes & Solutions

CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the compound. Use a solvent with a lower boiling point.
The presence of impurities has significantly lowered the melting point of the compound. [6]Attempt to remove the impurities by another method, such as column chromatography, before recrystallization.
The solution is cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.[6]
Problem: Poor Separation in Column Chromatography

Possible Causes & Solutions

CauseSuggested Solution
Inappropriate mobile phase polarity. Optimize the mobile phase by performing small-scale trials with different solvent systems using Thin-Layer Chromatography (TLC).[1] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]
Column was not packed properly. Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[2]
Sample was not loaded correctly. Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band.[2]
Irreversible adsorption to the stationary phase. Some compounds can strongly adsorb to silica gel.[1] Consider using a different stationary phase, such as alumina or deactivated silica gel.[1]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks. Allow the stationary phase to settle, and then add a layer of sand on top to protect the surface.[2]

  • Equilibration: Run the initial mobile phase through the packed column to equilibrate it.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.[2]

  • Elution: Begin eluting the sample through the column with the mobile phase. If using a gradient, gradually increase the polarity of the solvent mixture.

  • Fraction Collection: Collect the eluate in separate fractions.[2]

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.[1]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Sublimation Sublimation Crude_Product->Sublimation Volatile Solid Purity_Check Purity Check (TLC, HPLC, GC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Sublimation->Purity_Check Purity_Check->Column_Chromatography <99% Pure Pure_Product High-Purity Product Purity_Check->Pure_Product >99% Pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_low_yield Start Low Yield After Recrystallization Check_Solubility Is the compound very soluble in cold solvent? Start->Check_Solubility Use_Too_Much_Solvent Was an excess of solvent used? Check_Solubility->Use_Too_Much_Solvent No Action_Change_Solvent Consider a different solvent or an anti-solvent system. Check_Solubility->Action_Change_Solvent Yes Premature_Crystallization Did crystals form during hot filtration? Use_Too_Much_Solvent->Premature_Crystallization No Action_Concentrate Concentrate the mother liquor and re-cool. Use_Too_Much_Solvent->Action_Concentrate Yes Action_Preheat Use pre-heated glassware for hot filtration. Premature_Crystallization->Action_Preheat Yes

Caption: Troubleshooting logic for low yield during recrystallization.

References

identification and minimization of byproducts in 8-Oxaspiro[4.5]decane-7,9-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the cyclizing dehydration of its corresponding dicarboxylic acid precursor, 1,1-cyclopentanediacetic acid (also known as 3,3-tetramethyleneglutaric acid).[1] This is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or acetyl chloride.[1][2]

Q2: What is the primary byproduct I should be concerned about, and how can I detect it?

A2: The most common byproduct is the unreacted starting material, 1,1-cyclopentanediacetic acid. This typically results from incomplete dehydration or hydrolysis of the anhydride product due to the presence of water.[3][4] It can be easily detected by thin-layer chromatography (TLC), where it will appear as a more polar spot (lower Rf value) than the anhydride product. It can also be identified by NMR spectroscopy or by a broad hydroxyl peak in the IR spectrum.

Q3: My crude product is an oil or a semi-solid, but the literature reports a solid. What should I do?

A3: An oily or semi-solid product often indicates the presence of impurities, most commonly residual solvent or unreacted starting material which can depress the melting point. First, ensure all solvent (e.g., acetic acid or acetic anhydride) has been thoroughly removed under high vacuum. If the product remains oily, purification via recrystallization or column chromatography is recommended. A standard workup procedure involving washing an organic solution of the product with aqueous sodium bicarbonate can effectively remove the acidic starting material.[5]

Q4: Can I use other dehydrating agents besides acetic anhydride?

A4: Yes, other dehydrating agents can be used. Oxalyl chloride and thionyl chloride are effective but may require more stringent handling precautions due to their reactivity and the generation of corrosive HCl gas.[6] Carbodiimides like dicyclohexylcarbodiimide (DCC) can also be used, though this can introduce urea byproducts that require removal.[6] For many preparations of glutaric anhydrides, acetic anhydride offers a good balance of reactivity, cost, and ease of handling.[7]

Q5: How can I confirm the identity and purity of my final this compound product?

A5: The identity and purity should be confirmed using a combination of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Impurities from starting material or solvents are readily identifiable.[8]

  • IR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretches for a cyclic anhydride (typically around 1820-1800 cm⁻¹ and 1770-1740 cm⁻¹). The absence of a broad O-H stretch indicates the removal of the starting diacid.

  • Melting Point: A sharp melting point close to the literature value (77-79 °C) is a good indicator of high purity.

  • Mass Spectrometry: Confirms the molecular weight of the product (168.19 g/mol ).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Insufficiently powerful dehydrating agent.1. Increase reaction time or temperature moderately. Monitor progress by TLC. 2. Ensure all workup steps are performed with anhydrous solvents until the aqueous wash. Minimize contact time with aqueous solutions. 3. Switch to a stronger dehydrating agent like acetyl chloride or oxalyl chloride.
Multiple Spots on TLC 1. Presence of starting material (polar spot). 2. Formation of oligomeric or polymeric byproducts (baseline or streaking). 3. Degradation of product.1. See "Low Yield" solutions. Purify via column chromatography or a bicarbonate wash.[5] 2. Avoid excessive heating or prolonged reaction times. High temperatures can promote intermolecular reactions. 3. Ensure the reaction is not heated excessively. Purify the product promptly after the reaction is complete.
Reaction Mixture Darkens or Forms Tar 1. Reaction temperature is too high, causing decomposition. 2. Impurities in the starting material.1. Reduce the reaction temperature. Use an oil bath for precise temperature control. 2. Recrystallize the 1,1-cyclopentanediacetic acid starting material before use.
Product is Contaminated with Acetic Acid / Acetic Anhydride Incomplete removal of the dehydrating agent/solvent after reaction.1. Distill off the bulk of the acetic anhydride/acid, then apply high vacuum for an extended period (1-2 hours).[2] 2. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and wash with ice-cold water and brine, then dry and reconcentrate.
Difficulty with Recrystallization 1. Product is too impure ("oiling out"). 2. Incorrect recrystallization solvent.1. First, attempt a purification via an aqueous bicarbonate wash to remove acidic impurities.[5] If that fails, column chromatography may be necessary. 2. Good solvents for similar anhydrides include mixtures of ethyl acetate and hexane or recrystallization from hot ether.[2][5] Experiment with different solvent systems.

Data Presentation: Impact of Reaction Conditions

The following table summarizes typical outcomes when synthesizing glutaric anhydrides, illustrating the impact of different dehydrating agents and conditions on yield and purity.

Dehydrating AgentTemperature (°C)Time (h)Typical Yield (%)Key Byproducts/Impurities
Acetic Anhydride120-140 (Reflux)2-480-90%Unreacted diacid, residual acetic acid
Acetyl Chloride801-285-95%Unreacted diacid, HCl-related side products
Oxalyl Chloride25-501>90%Unreacted diacid, requires careful handling
Heat (no agent)>2000.5-160-75%Significant thermal decomposition, potential for polymeric byproducts

Note: Data is representative of glutaric anhydride syntheses and serves as a guideline for optimizing the this compound reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Dehydration with Acetic Anhydride

This protocol is adapted from standard procedures for the synthesis of cyclic anhydrides from dicarboxylic acids.[2][7]

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 1,1-cyclopentanediacetic acid (1.0 equiv) and acetic anhydride (3.0-5.0 equiv). Add a magnetic stir bar.

  • Dehydration: Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube. Heat the mixture to a gentle reflux (approx. 140°C) using a heating mantle or oil bath. Stir for 2-3 hours. The solid diacid should dissolve as the reaction progresses.

  • Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Assemble a simple distillation apparatus and remove the excess acetic anhydride and byproduct acetic acid by distillation at atmospheric pressure. To remove the final traces, use a rotary evaporator under high vacuum.

  • Workup: Dissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and carefully wash with saturated aqueous sodium bicarbonate to remove any unreacted diacid.[3] Wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white crystalline solid.

Visualizations

Reaction_Pathway Diacid 1,1-Cyclopentanediacetic Acid Anhydride This compound Diacid->Anhydride - H₂O Byproduct Polymeric Byproduct Diacid->Byproduct Intermolecular Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) + Heat DehydratingAgent->Diacid:n ExcessHeat Excessive Heat ExcessHeat->Diacid:s

Caption: Reaction pathway for the synthesis of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start Combine Diacid + Dehydrating Agent react Heat under Anhydrous Conditions start->react remove_volatiles Remove Volatiles (Distillation / Vacuum) react->remove_volatiles dissolve Dissolve in Organic Solvent remove_volatiles->dissolve wash Aqueous Wash (e.g., NaHCO₃) dissolve->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify analyze Characterization (NMR, IR, MP) purify->analyze end_node Pure Product analyze->end_node

Caption: General workflow for synthesis, purification, and analysis.

Troubleshooting_Tree start Low Yield or Impure Product? check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots polar_spot Polar Spot (Low Rf)? multiple_spots->polar_spot Yes solution_purify Purify via Column Chromatography multiple_spots->solution_purify No (Single Impure Spot) streaking Streaking/ Baseline? polar_spot->streaking No solution_wash Unreacted Diacid. Wash with NaHCO₃. polar_spot->solution_wash Yes solution_incomplete Incomplete Reaction. Increase Time/Temp. streaking->solution_incomplete No solution_polymer Polymeric Byproducts. Reduce Temp. streaking->solution_polymer Yes

Caption: Decision tree for troubleshooting low yield or impure product.

References

addressing stability issues of 8-Oxaspiro[4.5]decane-7,9-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 8-Oxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a spirocyclic compound containing a cyclic anhydride functional group. As a cyclic anhydride, its primary stability concern is its high reactivity towards nucleophiles. The most common stability issue is hydrolysis, where the anhydride ring is opened by water to form the corresponding dicarboxylic acid, 3,3-tetramethyleneglutaric acid. This can occur with trace amounts of moisture in solvents or from atmospheric humidity.

Q2: How can I detect degradation of my this compound sample?

Degradation can be monitored by various analytical techniques. Infrared (IR) spectroscopy is a useful tool, as the characteristic double carbonyl stretch of the cyclic anhydride (typically around 1850 cm⁻¹ and 1780 cm⁻¹) will be replaced by the broad hydroxyl and carbonyl stretches of the dicarboxylic acid. NMR spectroscopy and chromatography techniques (TLC, LC-MS, GC-MS) can also be used to identify the appearance of new products, such as the ring-opened dicarboxylic acid.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. For extended storage, keeping it in a cool, dark place is recommended to minimize potential thermal or photodegradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Poor yield or formation of a polar byproduct in a reaction. Hydrolysis of the starting material. The anhydride is likely reacting with residual water in your solvent or on your glassware.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Inconsistent reaction outcomes. Degradation during storage or handling. The compound may be degrading due to improper storage, leading to variable purity of the starting material.Re-evaluate your storage and handling procedures. Store the compound in a desiccator under an inert atmosphere. Minimize exposure to air and moisture when weighing and dispensing the reagent.
The compound appears clumped or sticky. Partial hydrolysis. The presence of the dicarboxylic acid degradation product can alter the physical appearance of the solid.The material may need to be purified before use. Recrystallization from a non-polar, anhydrous solvent might be effective. However, preventing moisture exposure is the best approach.
Formation of unexpected amide or ester byproducts. Reaction with nucleophilic solvents or impurities. Solvents like methanol or ethanol will react with the anhydride to form mono-esters. Amine impurities can form amides.Use non-nucleophilic, aprotic solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂) for your reactions unless the nucleophilic solvent is the intended reagent. Ensure the purity of all reaction components.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not available in the literature, the stability of a structurally similar compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, has been studied and provides valuable insights into how pH and temperature may affect stability.[1]

Table 1: Stability of a Spirocyclic Dione Analogue in Aqueous Solution

pHTemperature (°C)ObservationReference
AcidicAmbientAn equilibrium is established between the spiro-dione and its ring-opened acid form.[1]
7 (Neutral)AmbientSlow transformation to the ring-opened acid form, taking over 50 days to reach equilibrium.[1]
10 (Basic)AmbientComplete and rapid transformation to the ring-opened acid form.[1]
7 (Neutral)60 °CRapid transformation to the ring-opened acid form.[1]

Disclaimer: This data is for a structurally related compound and should be used as a qualitative guide only. Researchers should determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling this moisture-sensitive compound to prevent degradation.

Materials:

  • This compound (stored in a desiccator)

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

  • Oven-dried glassware (vials, spatulas)

  • Anhydrous solvents

Procedure:

  • Preparation: Place the sealed container of this compound and all necessary glassware (e.g., weighing boat, spatula, reaction flask) into the antechamber of a glovebox. Purge the antechamber with inert gas for at least 20 minutes.

  • Inert Environment: Transfer all items into the main glovebox chamber.

  • Dispensing: Open the container of the compound inside the glovebox. Weigh the desired amount of the solid and transfer it to the reaction vessel.

  • Sealing: Tightly seal the stock container of this compound before removing it from the glovebox.

  • Reaction Setup: If the reaction is to be performed outside the glovebox, seal the reaction vessel containing the compound with a septum, and remove it from the glovebox. Maintain a positive pressure of inert gas in the flask. Add anhydrous solvents and reagents via syringe through the septum.

Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy

This protocol describes a method to monitor the rate of hydrolysis, a primary degradation pathway.

Materials:

  • This compound

  • FT-IR spectrometer with an ATR probe

  • Anhydrous solvent (e.g., acetonitrile)

  • Water (for initiating hydrolysis)

  • Stirred reaction vessel

Procedure:

  • Background Spectrum: Acquire a background spectrum of the pure anhydrous solvent at the desired reaction temperature.

  • Initial Spectrum: Dissolve a known concentration of this compound in the anhydrous solvent and record the initial FT-IR spectrum. Note the characteristic anhydride C=O stretching peaks.

  • Initiate Hydrolysis: Add a known amount of water to the solution to initiate the hydrolysis reaction.

  • Time-course Monitoring: Record FT-IR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the anhydride peaks and the corresponding increase in the intensity of the carboxylic acid peaks (O-H and C=O stretches) over time. This data can be used to determine the kinetics of the hydrolysis reaction.

Mandatory Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products A This compound (Cyclic Anhydride) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Water (H₂O) (Nucleophile) B->C D 3,3-Tetramethyleneglutaric Acid (Dicarboxylic Acid) C->D Ring Opening Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckPurity Verify Purity of Starting Material (e.g., NMR, IR) Start->CheckPurity IsPure Is Starting Material Pure? CheckPurity->IsPure Purify Purify Compound (e.g., Recrystallization) IsPure->Purify No ReviewProtocol Review Experimental Protocol IsPure->ReviewProtocol Yes Purify->ReviewProtocol CheckMoisture Are Anhydrous Conditions Ensured? ReviewProtocol->CheckMoisture ImplementDry Implement Strict Anhydrous Techniques (Oven-dried glassware, dry solvents, inert atm.) CheckMoisture->ImplementDry No CheckSolvent Is the Solvent Nucleophilic? CheckMoisture->CheckSolvent Yes Success Problem Resolved ImplementDry->Success ChangeSolvent Switch to Aprotic, Non-nucleophilic Solvent CheckSolvent->ChangeSolvent Yes CheckSolvent->Success No ChangeSolvent->Success

References

overcoming challenges in the characterization of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 8-Oxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

The main challenges in characterizing this spiro compound stem from its rigid, three-dimensional structure. These include unambiguous determination of its stereochemistry, potential difficulties in obtaining high-quality crystals for X-ray crystallography, and complex fragmentation patterns in mass spectrometry that can complicate structural elucidation.

Q2: How can I confirm the molecular weight of my synthesized this compound?

Mass spectrometry is the most direct method. For this compound (molecular formula: C₉H₁₂O₃), the expected monoisotopic mass is approximately 168.08 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique that should show a prominent protonated molecule [M+H]⁺ at m/z 169.09 or other adducts.

Q3: Is this compound chiral?

Based on its structure, this compound itself is achiral as it possesses a plane of symmetry. However, if substitutions are made on the rings, the resulting derivatives can become chiral.

Troubleshooting Guides

NMR Spectroscopy

Issue: My ¹H NMR spectrum shows complex and overlapping signals, making assignment difficult.

  • Possible Cause: The rigid spirocyclic system can lead to complex spin-spin coupling and accidental signal overlap, especially in lower field NMR spectrometers.

  • Troubleshooting Steps:

    • Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion.

    • 2D NMR Spectroscopy: Perform 2D NMR experiments to resolve ambiguities.

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the individual rings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the spirocenter.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): For substituted, chiral analogs, these experiments are essential to determine through-space correlations and establish the relative stereochemistry.

Issue: I am unable to assign the quaternary spirocarbon in my ¹³C NMR spectrum.

  • Possible Cause: Quaternary carbons typically have long relaxation times and show low intensity signals in ¹³C NMR, which can be difficult to distinguish from baseline noise.

  • Troubleshooting Steps:

    • Increase the Number of Scans: Acquire the ¹³C NMR spectrum with a significantly larger number of scans to improve the signal-to-noise ratio for the quaternary carbon signal.

    • Use HMBC: The HMBC experiment is the most reliable way to identify the spirocenter. Look for correlations from protons on both rings to the same quaternary carbon.

Mass Spectrometry

Issue: My mass spectrum shows extensive fragmentation, and I cannot confidently identify the molecular ion peak.

  • Possible Cause: Electron Ionization (EI) can impart high energy, leading to significant fragmentation of the spirocyclic structure.

  • Troubleshooting Steps:

    • Use a Soft Ionization Technique: Employ a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and are more likely to produce a prominent molecular ion or a protonated molecule [M+H]⁺.

    • Analyze Fragmentation Patterns: Even with EI, the fragmentation can be informative. For a cyclic anhydride, look for characteristic losses such as CO₂ (44 Da) and CO (28 Da). The fragmentation of the cyclopentane ring will also produce a series of losses corresponding to CnH2n fragments.

X-ray Crystallography

Issue: I am having difficulty obtaining single crystals suitable for X-ray diffraction.

  • Possible Cause: The rigid and non-planar nature of spiro compounds can hinder efficient crystal packing. The presence of conformational isomers in solution can also inhibit crystallization.[1]

  • Troubleshooting Steps:

    • Screen a Wide Range of Solvents: Systematically screen a variety of solvents with different polarities and boiling points.

    • Use Solvent Diffusion Techniques: Slowly diffuse a poor solvent into a solution of the compound in a good solvent. Common solvent pairs include chloroform/hexane and dichloromethane/ether.

    • Slow Evaporation: Allow the solvent of a saturated solution to evaporate slowly in a loosely covered vial placed in a vibration-free location.

    • Control Temperature: Attempt crystallization at different temperatures (room temperature, 4°C, -20°C). Slow cooling of a saturated solution can also be effective.

    • Ensure High Purity: Impurities can significantly inhibit crystallization. Ensure your compound is highly pure before attempting to grow crystals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
Monoisotopic Mass168.07864 Da
IUPAC NameThis compound
Synonyms3,3-Tetramethyleneglutaric anhydride

Table 2: Predicted Mass Spectrometry Adducts for this compound

AdductCalculated m/z
[M+H]⁺169.08592
[M+Na]⁺191.06786
[M+K]⁺207.04180
[M+NH₄]⁺186.11246
[M-H]⁻167.07136

Data sourced from PubChem.[2]

Table 3: Representative ¹H and ¹³C NMR Data for a Structurally Similar Analog (3,3-Dimethylglutaric Anhydride)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃1.20 (s, 6H)27.5
CH₂2.65 (s, 4H)45.0
C(CH₃)₂-35.0
C=O-170.0

Note: This data is for 3,3-dimethylglutaric anhydride and is provided for illustrative purposes to anticipate the expected chemical shifts for this compound. The actual spectra for the target compound will show more complex splitting for the cyclopentane protons.

Experimental Protocols

Protocol 1: 2D NOESY for Stereochemical Analysis of Substituted Analogs

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.6 mL in a high-quality NMR tube.

  • Spectrometer Setup:

    • Lock and shim the sample on the NMR spectrometer.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse widths.

  • NOESY Experiment Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw).

    • Set the mixing time (d8) appropriate for the molecular size. For small molecules (<1000 Da), a mixing time of 0.5-1.0 seconds is a good starting point.

    • Set the number of scans (ns) and increments (ni) to achieve adequate signal-to-noise and resolution. A typical starting point is ns=8 or 16 and ni=256.

    • Acquire the 2D NOESY data. The experiment should be run without sample spinning.

  • Data Processing and Analysis:

    • Process the data using appropriate window functions (e.g., sine-bell).

    • Phase the spectrum.

    • Identify cross-peaks between protons on the different rings. The presence of a NOESY cross-peak indicates that the protons are through-space, typically within 5 Å of each other.

    • Correlate the observed NOEs with molecular models of the possible stereoisomers to determine the relative stereochemistry.

Protocol 2: General Procedure for Crystallization

  • Solvent Selection: Determine the solubility of the compound in a range of solvents to identify a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a good solvent in a clean vial.

    • Cover the vial with a cap containing a small hole or with parafilm perforated with a needle.

    • Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a good solvent in a small, open vial.

    • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a layer of the poor solvent.

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Initial Analysis ms Mass Spectrometry (ESI or CI) purification->ms Confirm Mass xray X-ray Crystallography purification->xray If Crystalline ts_nmr Complex Spectra? -> Higher Field, 2D NMR nmr->ts_nmr ts_ms No Molecular Ion? -> Soft Ionization ms->ts_ms ts_xray No Crystals? -> Screen Solvents, Vary Conditions xray->ts_xray ts_nmr->nmr Re-acquire Data ts_ms->ms Re-acquire Data ts_xray->xray Re-attempt Crystallization nmr_troubleshooting cluster_solutions Solutions cluster_outcomes Expected Outcomes start Complex ¹H NMR Spectrum higher_field Acquire at Higher Field Strength start->higher_field cosy Run 2D COSY (H-H Connectivity) start->cosy hsqc Run 2D HSQC (C-H Direct Correlation) start->hsqc hmbc Run 2D HMBC (Long-Range C-H Correlation) start->hmbc outcome_hf Increased Signal Dispersion higher_field->outcome_hf outcome_cosy Identify Spin Systems cosy->outcome_cosy outcome_hsqc Assign Protonated Carbons hsqc->outcome_hsqc outcome_hmbc Assign Quaternary Carbons hmbc->outcome_hmbc

References

improving the regioselectivity and stereoselectivity of 8-Oxaspiro[4.5]decane-7,9-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione and its derivatives. Our aim is to address common challenges related to improving regioselectivity and stereoselectivity in these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound, also known as 3,3-tetramethyleneglutaric anhydride or 1,1-cyclopentanediacetic anhydride, is through the intramolecular cyclization of 1,1-cyclopentanediacetic acid.[1][2][3] This reaction is typically achieved by dehydration, which can be induced by heating the dicarboxylic acid or by using a dehydrating agent such as acetic anhydride.[4][5][6]

Q2: I am synthesizing an unsubstituted this compound. How can I improve regioselectivity and stereoselectivity?

A2: For the synthesis of the parent, unsubstituted this compound, regioselectivity is not a concern. The starting material, 1,1-cyclopentanediacetic acid, is a symmetrical molecule, and its intramolecular cyclization yields a single constitutional isomer. Similarly, the final product is achiral, meaning it does not have stereoisomers. Therefore, controlling stereoselectivity is not a factor in this specific synthesis. Issues of regioselectivity and stereoselectivity become critical when synthesizing substituted derivatives of this compound, where the substituents on the spirocyclic core create the possibility of constitutional isomers and stereoisomers.

Q3: How can I synthesize substituted derivatives of this compound with high stereoselectivity?

A3: Achieving high stereoselectivity in the synthesis of substituted 8-Oxaspiro[4.5]decane-7,9-diones requires careful control over the cyclization of a correspondingly substituted 1,1-cyclopentanediacetic acid. The stereochemical outcome is influenced by the nature of the substituents and the reaction conditions. While specific protocols for substituted versions of this particular dione are not widely reported, general strategies for diastereoselective intramolecular cyclizations can be applied. These may include the use of chiral auxiliaries, stereodirecting substituent groups on the cyclopentane ring, or the application of chiral catalysts to influence the conformation of the transition state during cyclization.

Q4: What are the key differences between thermodynamically and kinetically controlled spiroketalization reactions?

A4: Thermodynamically controlled reactions, often conducted at higher temperatures with prolonged reaction times, yield the most stable product isomer. In contrast, kinetically controlled reactions, typically carried out at lower temperatures and for shorter durations, favor the formation of the product that is formed fastest, which may not necessarily be the most stable isomer. For spiroketal synthesis, acid-catalyzed cyclization often leads to the thermodynamically favored product. To access less stable stereoisomers, kinetically controlled conditions are necessary.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Dehydration - Increase Reaction Temperature: If heating is the sole method of dehydration, ensure the temperature is sufficient to drive off water. - Use a Dehydrating Agent: Employ a chemical dehydrating agent like acetic anhydride or oxalyl chloride to facilitate water removal at lower temperatures.[6] - Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.
Hydrolysis of the Anhydride Product - Ensure Anhydrous Conditions: Use dry glassware and solvents to prevent the product from reverting to the dicarboxylic acid. Anhydrides are sensitive to moisture.[4] - Work-up Procedure: During work-up, minimize contact with aqueous solutions. If an aqueous wash is necessary, use brine and quickly dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Formation of Polymeric Byproducts - High Concentration: High concentrations of the dicarboxylic acid can favor intermolecular reactions leading to polymers. Perform the reaction under more dilute conditions to favor intramolecular cyclization. - High Temperature: Excessive heat can sometimes promote polymerization. If using a dehydrating agent, try running the reaction at a lower temperature.
Sub-optimal Dehydrating Agent - Agent Reactivity: The choice of dehydrating agent can be critical. For stubborn cyclizations, a more reactive agent like oxalyl chloride or thionyl chloride might be necessary, though these can introduce other side reactions.[6]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Contamination with Starting Material (Dicarboxylic Acid) - Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The dicarboxylic acid will be extracted into the aqueous layer as its carboxylate salt, while the anhydride remains in the organic layer.[7] - Recrystallization: If the anhydride is a solid, recrystallization from a suitable solvent can effectively remove the more polar dicarboxylic acid.
Contamination with Acetic Acid (from Acetic Anhydride) - Distillation: If the product is thermally stable, vacuum distillation can be used to remove residual acetic acid and acetic anhydride.[7] - Azeotropic Removal: Toluene can be added and evaporated under reduced pressure to azeotropically remove traces of acetic acid.
Product is an Oil or Low-Melting Solid - Chromatography: If recrystallization is not feasible, column chromatography on silica gel can be used for purification. Use a non-polar eluent system to isolate the less polar anhydride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Dehydration

This protocol is a general procedure for the formation of a cyclic anhydride from a dicarboxylic acid by heating.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Distillation apparatus

  • Heating mantle

  • Vacuum source

Procedure:

  • Place 1,1-cyclopentanediacetic acid in a round-bottom flask equipped for distillation.

  • Heat the flask under vacuum. The temperature required will depend on the specific properties of the diacid but is typically above its melting point.

  • Water will begin to distill from the reaction mixture.

  • Continue heating until no more water is evolved.

  • The remaining residue is the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound using Acetic Anhydride

This protocol utilizes a chemical dehydrating agent for the cyclization.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating source

Procedure:

  • In a round-bottom flask, combine 1,1-cyclopentanediacetic acid with an excess of acetic anhydride (typically 2-5 equivalents).

  • Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • The crude product can be purified by recrystallization or vacuum distillation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Dehydration/Cyclization cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 1,1-Cyclopentanediacetic Acid react Heating under Vacuum or Reflux with Acetic Anhydride start->react crude Crude this compound react->crude purify Recrystallization or Vacuum Distillation crude->purify final Pure this compound purify->final

General workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Side Reactions? start->cause3 sol1a Increase Temperature/Time cause1->sol1a sol1b Use Dehydrating Agent cause1->sol1b sol2a Ensure Anhydrous Conditions cause2->sol2a sol2b Milder Work-up cause2->sol2b sol3a Use Dilute Conditions cause3->sol3a

Decision tree for troubleshooting low yields in the synthesis.

References

analytical methods for monitoring the progress of 8-Oxaspiro[4.5]decane-7,9-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is a cyclic anhydride. The most common and straightforward synthetic route is the intramolecular cyclization of 1,1-cyclopentanediacetic acid via dehydration. This is typically achieved by heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride or by azeotropic removal of water.

Q2: Which analytical methods are recommended for monitoring the progress of the reaction?

A2: A combination of chromatographic and spectroscopic methods is recommended for effective monitoring:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative tracking of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying the volatile product and any potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the conversion ratio of starting material to product.

  • Infrared (IR) Spectroscopy: Useful for identifying the change in functional groups, specifically the disappearance of the carboxylic acid O-H and the appearance of the anhydride C=O stretches.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific experimental data can vary slightly based on the solvent and instrument, the following are expected characteristics:

  • ¹H NMR: Resonances corresponding to the protons on the cyclopentane ring and the two methylene groups of the anhydride ring.

  • ¹³C NMR: Signals for the carbonyl carbons of the anhydride, the spiro carbon, and the carbons of the cyclopentane and anhydride rings.

  • IR: Characteristic symmetric and asymmetric C=O stretching bands for a cyclic anhydride, typically in the range of 1750-1850 cm⁻¹. The broad O-H stretch from the starting dicarboxylic acid (around 2500-3300 cm⁻¹) should be absent in the pure product.

  • MS: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (168.19 g/mol ).

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature. 2. Ineffective removal of water. 3. Impure starting material (1,1-cyclopentanediacetic acid). 4. Deactivating impurities in the solvent or glassware.1. Ensure the reaction temperature is high enough for dehydration (typically >150 °C if heating directly). 2. If using a dehydrating agent (e.g., acetic anhydride), ensure it is fresh. For azeotropic removal, ensure the Dean-Stark trap is functioning correctly. 3. Check the purity of the starting material by melting point or NMR and purify if necessary. 4. Use dry solvents and ensure all glassware is thoroughly dried.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Reaction has not reached equilibrium.1. Increase the reaction time. Monitor by TLC until the starting material spot disappears. 2. If heating, consider increasing the temperature slightly or adding a catalytic amount of a strong acid.
Formation of Byproducts 1. High reaction temperatures leading to decarboxylation or polymerization. 2. Presence of impurities in the starting material.1. Lower the reaction temperature and extend the reaction time. 2. Purify the starting dicarboxylic acid before the reaction.
Difficulty in Product Isolation/Purification 1. Product is contaminated with starting material. 2. Product is an oil instead of a solid.1. The product is less polar than the diacid starting material. Column chromatography can be used for separation. Alternatively, wash the crude product with a cold, non-polar solvent to remove less polar impurities. 2. The product may have a low melting point. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is recommended.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar cyclic anhydrides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1,1-cyclopentanediacetic acid and a high-boiling point solvent that forms an azeotrope with water (e.g., toluene).

  • Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress using TLC. The starting dicarboxylic acid is polar and will have a lower Rf value than the less polar anhydride product.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography.

Analytical Monitoring Protocols
  • Thin-Layer Chromatography (TLC)

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate). The product, being less polar, will have a higher Rf than the starting diacid.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • ¹H NMR Spectroscopy

    • Solvent: CDCl₃ or DMSO-d₆

    • Procedure: Dissolve a small sample of the reaction mixture or purified product in the deuterated solvent. Acquire the spectrum and integrate the relevant peaks to determine the ratio of product to starting material.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Entry Dehydrating Agent/Method Temperature (°C) Time (h) Conversion (%) *Isolated Yield (%) Notes
1Acetic Anhydride1202
2Toluene (Azeotropic)1106
3Heat (Neat)1601
As determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_purification Purification start 1,1-Cyclopentanediacetic Acid reaction Dehydration (Heat / Dehydrating Agent) start->reaction crude Crude Product reaction->crude tlc TLC reaction->tlc gcms GC-MS reaction->gcms nmr NMR reaction->nmr purification Recrystallization / Chromatography crude->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and monitoring of this compound.

logical_relationship cluster_problem Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Optimize Conditions (Lower Temp, Catalyst) cause2->sol2 sol3 Improve Purification Technique cause3->sol3

Caption: Logical relationship for troubleshooting low product yield in the synthesis.

strategies for the efficient removal of catalysts from 8-Oxaspiro[4.5]decane-7,9-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the efficient removal of catalysts from 8-Oxaspiro[4.5]decane-7,9-dione reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is impure after synthesis. How can I determine if residual catalyst is the cause?

A1: Residual catalyst can manifest in several ways. If you are using a metal-based catalyst, the product may have an unusual color. For acid or base catalysts, you might observe product degradation over time or unexpected side reactions. The most definitive methods for detection are:

  • NMR Spectroscopy: Catalyst-related peaks may be visible in the ¹H or ¹³C NMR spectrum.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can detect non-volatile catalyst species.

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This is highly sensitive for detecting trace amounts of metal catalysts.

If you suspect catalyst contamination, proceeding with a purification step is recommended.

Q2: How do I remove a soluble acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) from my reaction mixture?

A2: Homogeneous acid catalysts are typically removed by neutralization and extraction.

Troubleshooting Guide:

  • Quenching: Cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), while stirring.[1] Monitor the pH of the aqueous layer until it becomes neutral or slightly basic (pH 7-8). Using a stronger base like sodium hydroxide (NaOH) is possible, but caution is advised to prevent potential side reactions with the ester functionalities of the product.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The neutralized acid salt will remain in the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Pro-Tip: If your product is very polar, the catalyst can be removed by filtering the reaction mixture through a plug of basic alumina or silica gel.[1]

Q3: What is the most effective method for removing a transition metal catalyst (e.g., Palladium, Ruthenium, Copper)?

A3: The removal of homogeneous metal catalysts often requires more specific methods than simple extraction.

Troubleshooting Guide:

  • Method 1: Adsorption/Scavenging (Recommended)

    • Select a Scavenger: Choose a solid support or scavenger resin with high affinity for the metal used. Silica gel, activated carbon, and alumina are common choices for trapping polar metal complexes.[1][2] For more targeted removal, functionalized resins (e.g., with amine or sulfur ligands) are highly effective.[3]

    • Procedure: Stir the crude reaction mixture with the chosen scavenger for a set period (e.g., 1-2 hours), then remove the solid by filtration.[4] Alternatively, pass the crude product solution through a column packed with the scavenger material.[2]

  • Method 2: Aqueous Washes with Chelating Agents

    • Select a Chelating Agent: An aqueous solution of ammonium chloride is effective for copper catalysts.[5] For other metals like palladium, an EDTA wash can be used.[5]

    • Procedure: Wash the organic solution of your crude product multiple times with the aqueous chelating solution in a separatory funnel.

  • Method 3: Oxidation and Filtration

    • Oxidation: For certain catalysts, chemical oxidation can change the catalyst's charge, making it more polar.[6] This increases its affinity for polar adsorbents like silica.

    • Filtration: After oxidation, filter the mixture through a silica plug to capture the oxidized catalyst. This method has been shown to remove up to 99% of certain photoredox catalysts without degrading the target polymer.[6]

Q4: I am using a solid-supported (heterogeneous) catalyst. What is the best way to ensure its complete removal?

A4: Heterogeneous catalysts are, by design, easier to separate.[7]

Troubleshooting Guide:

  • Primary Removal: The bulk of the catalyst can be removed by simple filtration or centrifugation.[7][8]

  • Washing: To recover the product adsorbed on the catalyst surface, wash the filtered catalyst multiple times with a suitable low-boiling-point solvent.[9]

  • Drying: If you need to characterize the spent catalyst, residual solvent can be removed by vacuum drying or by flowing an inert gas through the catalyst bed at a slightly elevated temperature.[9]

Q5: My product seems to be degrading during the aqueous work-up for catalyst removal. What could be causing this?

A5: The lactone ring in this compound is susceptible to hydrolysis under harsh acidic or basic conditions.

Troubleshooting Guide:

  • Avoid Strong Acids/Bases: Use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide for neutralization.[1] If an acidic wash is needed, use a dilute solution of a weak acid.

  • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of potential degradation reactions.

  • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed through the neutralization and extraction steps efficiently.

  • Consider Non-Aqueous Methods: If product instability is a major concern, prioritize non-aqueous removal methods like filtration through a silica/alumina plug or the use of scavenger resins.

Data Summary: Catalyst Removal Techniques

Catalyst TypeRemoval MethodTypical EfficiencyAdvantagesDisadvantages
Homogeneous Acid/Base Aqueous Wash (Neutralization)>95%Simple, cost-effective, scalable.Risk of emulsion formation; potential for product degradation if pH is not controlled.[1]
Homogeneous Metal Adsorption (Silica/Alumina)80-98%Simple procedure; effective for polar metal complexes.[1][2]May require large amounts of adsorbent; potential for product loss on the solid phase.
Homogeneous Metal Scavenger Resins>99%Highly specific and efficient; low risk of product degradation.[3][4]Resins can be expensive; may require screening to find the optimal resin.
Homogeneous Organic Oxidation + FiltrationUp to 99%Very high efficiency; does not significantly impact product structure.[6]Requires an additional reaction step (oxidation); oxidant must be compatible with the product.
Heterogeneous Filtration/Centrifugation>99%Extremely simple, fast, and efficient; catalyst can often be recycled.[7]Not applicable for homogeneous catalysts; potential for minor product loss on catalyst surface.[9]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Wash for Acid Catalyst Removal

  • Preparation: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 2-3 volumes).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Slowly add a saturated aqueous solution of NaHCO₃ in small portions. Swirl gently after each addition and vent the funnel frequently to release CO₂ gas. Continue adding the NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water (1 volume) and then brine (1 volume).

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Final Steps: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure to yield the crude product, now free of the acid catalyst.

Protocol 2: Metal Removal using a Solid-Phase Scavenger

  • Scavenger Selection: Based on the metal catalyst used (e.g., Pd, Ru, Cu), select an appropriate scavenger resin (e.g., SiliaMetS® Thiol, SiliaMetS® Amine).

  • Preparation: Add the scavenger resin (typically 3-5 equivalents relative to the catalyst) to the crude reaction mixture.

  • Stirring: Stir the resulting slurry at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the resin.

  • Rinsing: Wash the resin thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Catalyst_Removal_Decision_Tree start Start: Crude Product Contains Catalyst catalyst_type What is the catalyst's phase? start->catalyst_type homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Soluble heterogeneous Heterogeneous (Solid) catalyst_type->heterogeneous Solid sub_type What type of homogeneous catalyst? homogeneous->sub_type filter Simple Filtration or Centrifugation heterogeneous->filter end Purified Product filter->end acid_base Acid or Base sub_type->acid_base metal Transition Metal or Organic PC sub_type->metal neutralize Neutralization & Aqueous Extraction acid_base->neutralize scavenge Adsorption: Silica Plug or Scavenger Resin metal->scavenge neutralize->end scavenge->end

Caption: Decision tree for selecting a catalyst removal strategy.

Aqueous_Workup_Workflow start 1. Cool and Dilute Reaction Mixture neutralize 2. Add NaHCO₃(aq) until pH ~8 start->neutralize extract 3. Extract with Organic Solvent neutralize->extract wash 4. Wash with Brine extract->wash dry 5. Dry over Na₂SO₄ wash->dry concentrate 6. Filter and Concentrate dry->concentrate Scavenging_Workflow start 1. Add Scavenger Resin to Crude Mixture stir 2. Stir at Room Temp for 1-4 hours start->stir filter 3. Filter to Remove Resin stir->filter rinse 4. Rinse Resin with Fresh Solvent filter->rinse concentrate 5. Combine Filtrate and Concentrate rinse->concentrate

References

Validation & Comparative

A Comparative Analysis of 8-Oxaspiro[4.5]decane-7,9-dione and Other Spirocyclic Lactones in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic lactone scaffold is a privileged structural motif in medicinal chemistry, present in numerous biologically active natural products and synthetic compounds. This guide provides a comparative study of 8-Oxaspiro[4.5]decane-7,9-dione and other selected spirocyclic lactones, focusing on their synthesis, physicochemical properties, and biological activities. While experimental biological data for this compound is notably absent in publicly available literature, this guide leverages data from structurally related analogs to provide a valuable comparative context for researchers exploring this chemical space.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent. Below is a comparison of the known properties of this compound and a representative substituted spirocyclic lactone, 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione.

PropertyThis compound7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
CAS Number 5662-95-382304-66-3[1]
Molecular Formula C₉H₁₂O₃[2]C₁₇H₂₄O₃[1]
Molecular Weight 168.19 g/mol [2]276.37 g/mol [1]
Melting Point Not available124 °C[3]
Boiling Point Not available426.3 °C[3]
Predicted XlogP 1.6[4]Not available

Synthesis of Spirocyclic Lactones

The synthesis of spirocyclic lactones is an active area of research, with various methodologies being developed to afford these complex structures.

Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (An Analog)

Experimental Protocol:

  • A mixture of 1,1-cyclopentanediacetic acid and urea (in a molar ratio between 1:1.1 and 1:1.6) is heated to 150-200 °C with stirring for 0.5-2 hours.

  • The resulting crude product is then recrystallized from 30-60% ethanol with activated carbon to yield white crystals of 8-Azaspiro[4.5]decane-7,9-dione.

  • This method reports a yield of 80.1-89.5% and a melting point of 154-156 °C for the aza-analog.

Biological Activity: A Comparative Overview

Direct experimental data on the biological activity of this compound is currently unavailable. However, studies on other spirocyclic lactones and related spiro compounds reveal a range of biological effects, including anticancer and antimicrobial activities. This section presents a comparative summary of the cytotoxic activities of various spirocyclic compounds against different cancer cell lines.

Compound ClassSpecific Compound(s)Cell Line(s)IC₅₀ ValuesReference
Spiro-pyrrolopyridazine Derivatives SPP10MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate)2.31 µM, 3.16 µM, 4.2 µM--INVALID-LINK--
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Compound 7jA549 (Lung), MDA-MB-231 (Breast), HeLa (Cervical)0.17 µM, 0.05 µM, 0.07 µM--INVALID-LINK--
Spiro(lactone-cyclohexanone) Compounds Compound 4K562 (Leukemia), U937 (Leukemia)74.02 µM, 51.6 µM--INVALID-LINK--
Spiro(lactone-cyclohexanone) Compounds Compound 9K562 (Leukemia), U937 (Leukemia)58.6 µM, 43.7 µM--INVALID-LINK--

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of spirocyclic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the screening and evaluation of the cytotoxic activity of novel chemical compounds, a common procedure in drug discovery research involving spirocyclic lactones.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Spirocyclic Lactones purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture compound_treatment Treatment with Test Compounds cell_culture->compound_treatment mtt_assay MTT Assay for Viability compound_treatment->mtt_assay ic50_determination IC50 Value Calculation mtt_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization mechanistic_studies Mechanism of Action Studies lead_optimization->mechanistic_studies

Caption: General workflow for synthesis and cytotoxic evaluation of spirocyclic lactones.

Conclusion

While this compound remains an understudied molecule in terms of its biological potential, the broader class of spirocyclic lactones continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data on analogous structures presented in this guide highlight the potential for spirocyclic scaffolds to exhibit potent and selective biological activities, particularly in the realm of oncology. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential and to contribute to the growing library of bioactive spirocyclic compounds. The detailed experimental protocols provided herein offer a starting point for researchers wishing to explore this promising area of medicinal chemistry.

References

In-depth Analysis of 8-Oxaspiro[4.5]decane-7,9-dione Derivatives Reveals a Gap in Current Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates a notable absence of systematic structure-activity relationship (SAR) studies for 8-Oxaspiro[4.5]decane-7,9-dione derivatives. While the broader class of spirocyclic compounds is of significant interest in medicinal chemistry due to their unique three-dimensional structures, research has predominantly focused on nitrogen-containing analogues (azaspiro compounds), leaving the SAR of the specific this compound scaffold largely unexplored in the public domain.

Spirocyclic frameworks are prized in drug discovery for their conformational rigidity, which can lead to higher potency and selectivity for biological targets.[1][2] Natural products often feature spirocyclic motifs, many of which exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties.[1][3] This has spurred the development of synthetic methodologies to create novel spirocyclic compounds for therapeutic applications.[1]

However, a detailed investigation into the SAR of this compound derivatives, which are characterized by a cyclic anhydride fused to a cyclohexane ring through a spiro carbon, did not yield sufficient data to construct a comparative guide. The available research tends to focus on related but structurally distinct scaffolds:

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives: These compounds have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, which is a target for neurological disorders. Studies have reported derivatives with nanomolar affinity for σ1 receptors, highlighting their potential as brain imaging agents.[4]

  • 8-Azaspiro[4.5]decane-7,9-dione Derivatives: This class of compounds has been investigated for its activity at serotonin 5-HT1A receptors. For instance, an analog of the anxiolytic drug buspirone, incorporating this scaffold, was found to be an equipotent 5-HT1A ligand, suggesting that the bulky cycloimide moiety is crucial for its activity.[5]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: Research on these compounds has identified them as a novel chemotype for delta opioid receptor (DOR) agonists.[6][7] Some derivatives have shown anti-allodynic efficacy in models of inflammatory pain, presenting a potential new avenue for analgesic drug development.[6][7]

While these examples underscore the therapeutic potential of spirocyclic compounds, they do not provide the specific quantitative data required for a comparative analysis of this compound derivatives. The synthesis of the basic this compound structure is documented, but its biological evaluation and the systematic exploration of its derivatives are not well-represented in the available literature.

Experimental Approaches in Related Spirocyclic Compound Research

Although specific protocols for this compound derivatives are not available, the methodologies used for related aza-spiro compounds provide a framework for how such studies would be conducted.

Synthesis: The synthesis of spirocyclic compounds often involves multi-step reaction sequences. For example, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been achieved through a Strecker reaction of cyanohydrin with ammonium carbonate. The general workflow for synthesizing and evaluating a novel series of chemical compounds is illustrated in the diagram below.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow A Starting Materials B Multi-step Synthesis A->B C Purification & Characterization (e.g., NMR, Mass Spec) B->C D In vitro Assays (e.g., Receptor Binding) C->D Test Compounds E In vivo Models (e.g., Animal Studies) D->E F Data Analysis & SAR E->F G Lead Compound Identification F->G

Figure 1. A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Biological Evaluation: The biological activity of spirocyclic derivatives is typically assessed using a variety of in vitro and in vivo assays. For receptor ligands, radioligand binding assays are commonly used to determine the binding affinity (Ki) of the compounds for their target receptor and other related receptors to assess selectivity. Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For compounds with potential therapeutic applications, in vivo studies in animal models are conducted to evaluate their efficacy and pharmacokinetic properties.

The signaling pathway for a G-protein coupled receptor (GPCR) like the delta opioid receptor, a target for some triazaspiro-decane derivatives, is depicted below.

cluster_membrane Cell Membrane receptor DOR g_protein Gαi/o receptor->g_protein Activates ligand Spirocyclic Agonist ligand->receptor Binds ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces response Cellular Response (e.g., Analgesia) camp->response Leads to

Figure 2. Simplified signaling pathway for a delta opioid receptor (DOR) agonist.

Conclusion and Future Directions

The lack of comprehensive SAR data for this compound derivatives represents a significant knowledge gap in the field of medicinal chemistry. While research on aza-spiro analogues has yielded promising candidates for various therapeutic targets, the potential of the oxaspiro scaffold remains largely untapped.

Future research in this area should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions on the cyclohexane ring. These compounds should then be screened against a panel of biological targets to identify potential therapeutic applications. Subsequent hit-to-lead optimization, guided by SAR studies, could unveil novel drug candidates with unique pharmacological profiles. Given the proven success of other spirocyclic scaffolds, such an endeavor holds considerable promise for the discovery of new medicines.

Recommendation: For researchers and drug development professionals interested in spirocyclic compounds, a more fruitful area of immediate investigation would be the further exploration of the SAR of 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands or 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as delta opioid receptor agonists, as these areas have a more established body of literature with available quantitative data and experimental protocols.

References

Efficacy of 8-Oxaspiro[4.5]decane-7,9-dione Compared to Known Therapeutic Agents: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases indicates a lack of available data on the therapeutic efficacy of the specific compound 8-Oxaspiro[4.5]decane-7,9-dione. This compound is recognized as a chemical entity and is available commercially for research purposes, but it has not been identified as a known therapeutic agent or a compound with established, tested biological efficacy in preclinical or clinical studies.

Currently, there are no published experimental data, such as in vitro assays or in vivo studies, that would permit a comparison of its performance against any known therapeutic agents. The core requirements for a comparative guide—quantitative data, detailed experimental protocols, and established mechanisms of action—could not be fulfilled due to the absence of relevant research on this specific molecule.

While the target compound itself lacks therapeutic data, research has been conducted on structurally related spiro compounds, demonstrating the potential of this chemical class in drug discovery. It is crucial to note that the findings related to these derivatives cannot be extrapolated to this compound.

Research on Related Spiro Compounds

Several derivatives of the broader spiro[4.5]decane scaffold have been synthesized and evaluated for various biological activities:

  • Antitumor Activity: A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and tested for antiproliferative effects. One of the most potent derivatives, compound 7j , demonstrated significant cytotoxicity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM, respectively[1]. Further analysis showed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis in MDA-MB-231 cells[1].

  • Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed as selective σ1 receptor ligands, which are targets for neurological disorders and have potential in medical imaging. These compounds exhibited high, nanomolar affinity for σ1 receptors[2]. Similarly, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a potential PET imaging agent for tumors expressing σ1 receptors, showing high affinity (Ki = 5.4 ± 0.4 nM) and successful tumor accumulation in mouse xenograft models[3].

  • Opioid Receptor Agonists: Researchers have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of δ-opioid receptor (DOR)-selective agonists[4][5]. These compounds are being explored for their potential in treating neurologic and psychiatric disorders[4][5].

  • Natural Products and Other Activities: A related compound, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been identified as a natural product with anti-inflammatory properties and radical scavenging activities[6][7]. However, it has also been noted as a leachable impurity from polypropylene packaging materials used for pharmaceuticals[7].

Conclusion

There is no scientific basis to compare the efficacy of this compound with known therapeutic agents at this time. The absence of biological data for this specific compound prevents the creation of the requested comparison guide. While the broader family of spiro compounds shows promise in various therapeutic areas, including oncology and neurology, each molecule possesses unique properties. Future research would be required to first establish any biological activity for this compound before any comparative analysis could be performed.

References

Comparative Analysis of Biologically Active Spiro[4.5]decane Derivatives: A Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data regarding the mechanism of action and biological validation of 8-Oxaspiro[4.5]decane-7,9-dione remains limited in publicly available scientific literature, the spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, featured in a variety of compounds with significant biological activities. This guide provides a comparative overview of three distinct classes of spiro[4.5]decane derivatives for which substantial in vitro and in vivo validation data is available. These classes serve as valuable surrogates for understanding the potential therapeutic applications and mechanistic pathways associated with this chemical framework. The following sections will detail the anticancer, sigma-1 receptor binding, and prolyl hydroxylase inhibitory activities of representative spiro[4.5]decane derivatives, complete with experimental data, detailed protocols, and mechanistic diagrams.

Class 1: 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives as Anticancer Agents

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action is primarily attributed to the induction of cell cycle arrest and apoptosis.

In Vitro Anticancer Activity

The antiproliferative activity of these compounds has been evaluated against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer lines.

Table 1: In Vitro Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound IDA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
6d 0.26--
8d -0.10-
6b --0.18
7j 0.170.050.07[1]

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis has shown that potent derivatives, such as compound 7j, can arrest the cell cycle in the G2/M phase in MDA-MB-231 cells.[1] Furthermore, these compounds have been observed to induce apoptosis.

G2_M_Arrest Spiro[4.5]decane Derivative Spiro[4.5]decane Derivative Microtubule Dynamics Microtubule Dynamics Spiro[4.5]decane Derivative->Microtubule Dynamics Disrupts G2/M Checkpoint G2/M Checkpoint Microtubule Dynamics->G2/M Checkpoint Activates Apoptosis Apoptosis G2/M Checkpoint->Apoptosis Leads to

Mechanism of G2/M Phase Arrest and Apoptosis Induction.
Experimental Protocols

This assay determines the cytotoxic effect of the compounds on cancer cells.

  • Cell Plating: Seed cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[4.5]decane derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Class 2: 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane as a Sigma-1 Receptor Ligand

This derivative has been identified as a high-affinity ligand for the sigma-1 (σ₁) receptor, a molecular chaperone in the endoplasmic reticulum, and has been developed as a PET imaging agent for tumors overexpressing this receptor.

In Vitro Receptor Binding Affinity

The binding affinity of this compound to sigma-1 and sigma-2 (σ₂) receptors is determined through competitive radioligand binding assays.

Table 2: Receptor Binding Affinity of a Sigma-1 Receptor Ligand

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane 5.4 ± 0.4>160>30[2]

Kᵢ represents the inhibitory constant, indicating the affinity of the ligand for the receptor.

Mechanism of Action: Sigma-1 Receptor Targeting for PET Imaging

The high affinity and selectivity for the sigma-1 receptor allow for the radiolabeled version of this compound to be used in Positron Emission Tomography (PET) to visualize tumors with high sigma-1 receptor expression.

PET_Imaging_Workflow Radiolabeled Ligand Radiolabeled Ligand Injection Injection Radiolabeled Ligand->Injection Tumor Cells (High σ1) Tumor Cells (High σ1) Injection->Tumor Cells (High σ1) Binds to σ1 receptors PET Scanner PET Scanner Tumor Cells (High σ1)->PET Scanner Detects positron emission Image Reconstruction Image Reconstruction PET Scanner->Image Reconstruction Generates image

Workflow for In Vivo PET Imaging with a Sigma-1 Receptor Ligand.
Experimental Protocols

This assay measures the affinity of the compound for the sigma-1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain).

  • Binding Reaction: Incubate the membrane preparation with a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound in a binding buffer.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Kᵢ value from competitive binding curves.

This method visualizes the accumulation of the radiolabeled compound in tumors.

  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., human carcinoma) into immunodeficient mice.

  • Radiotracer Injection: Intravenously inject the ¹⁸F-labeled spiro[4.5]decane derivative into the tumor-bearing mice.

  • PET/CT Scanning: Perform dynamic or static PET scans at various time points post-injection using a small-animal PET/CT scanner.

  • Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in the tumor and other organs.

Class 3: Spiro[4.5]decanone Derivatives as Prolyl Hydroxylase (PHD) Inhibitors

Certain spiro[4.5]decanone derivatives act as inhibitors of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, these compounds stabilize the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to hypoxia. This mechanism has therapeutic potential for treating anemia.

In Vitro PHD2 Inhibition

The inhibitory potency of these compounds against PHD2, the primary regulator of HIF-1α, is a key measure of their activity.

Table 3: In Vitro PHD2 Inhibition by Spiro[4.5]decanone Derivatives

Compound ClassPHD2 IC₅₀ Range (nM)Assay TypeReference
Spiro[4.5]decanones Varies with substitutionAlphaScreen, Mass Spectrometry[3][4]

Specific IC₅₀ values are dependent on the specific substitutions on the spiro[4.5]decanone core.

Mechanism of Action: HIF-1α Stabilization

PHD inhibitors block the hydroxylation of proline residues on HIF-1α, preventing its degradation by the von Hippel-Lindau (VHL) protein and the proteasome. This leads to the accumulation of HIF-1α and the transcription of target genes, including erythropoietin (EPO).

HIF1a_Stabilization cluster_normoxia Normoxia cluster_inhibitor With PHD Inhibitor PHD PHD HIF-1α HIF-1α PHD->HIF-1α Hydroxylates VHL VHL HIF-1α->VHL Binds Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Spiro[4.5]decanone Inhibitor Spiro[4.5]decanone Inhibitor PHD_i PHD Spiro[4.5]decanone Inhibitor->PHD_i Inhibits HIF-1α_i HIF-1α Nucleus Nucleus HIF-1α_i->Nucleus Translocates to EPO Gene Transcription EPO Gene Transcription Nucleus->EPO Gene Transcription

References

Navigating Spirocyclic Scaffolds: A Comparative Guide to the Analytical Cross-Validation of 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is paramount. This guide provides a comparative framework for the analytical cross-validation of 8-Oxaspiro[4.5]decane-7,9-dione, a unique spirocyclic scaffold, against a closely related nitrogen-containing analogue, 8-Azaspiro[4.5]decane-7,9-dione. By presenting key analytical data, detailed experimental protocols, and logical workflows, this document aims to support the comprehensive evaluation of such compounds in a research and development setting.

The unique three-dimensional architecture of spiro compounds presents both opportunities and challenges in drug discovery. Their rigid structures can offer high receptor affinity and specificity, but also necessitate meticulous analytical confirmation.[1][2] This guide focuses on this compound and uses its aza-analogue as a comparator to highlight the nuances in their analytical validation.

Comparative Physicochemical and Analytical Data

A foundational step in the validation of any new compound is the confirmation of its basic physicochemical properties and the application of various analytical techniques to elucidate its structure and purity. The following table summarizes key data for this compound and its nitrogen-containing counterpart, 8-Azaspiro[4.5]decane-7,9-dione.

ParameterThis compound8-Azaspiro[4.5]decane-7,9-dione (Alternative Scaffold)Information Obtained
CAS Number 5662-95-3[3][4][5]1075-89-4Unique chemical identifier.
Molecular Formula C₉H₁₂O₃[3][4][5]C₉H₁₃NO₂Elemental composition of the molecule.
Molecular Weight 168.19 g/mol [3][4][5]167.21 g/mol The mass of one mole of the compound.
Key Spectroscopic Data Predicted m/z: [M+H]⁺ 169.08592[6]-Provides structural and purity information.
¹H & ¹³C NMR --Confirms the carbon-hydrogen framework and connectivity of atoms.
Mass Spectrometry (MS) Predicted m/z: [M+Na]⁺ 191.06786[6]-Determines the exact molecular weight and fragmentation pattern.
FT-IR Spectroscopy --Identifies characteristic functional groups (e.g., C=O, C-O-C vs. N-H).
Purity (HPLC/LC-MS) --Quantifies the percentage purity of the compound.

Experimental Protocols for Analytical Validation

The following are detailed methodologies for key experiments essential for the structural and purity validation of spiro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule and elucidate its three-dimensional structure.[1]

  • Protocol (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • For complex spectra with signal overlap, 2D NMR techniques such as COSY and HSQC should be employed to establish proton-proton and proton-carbon correlations.[2]

  • Protocol (2D NOESY/ROESY for Stereochemistry):

    • When the stereochemistry of the spiro center is , 2D NOESY or ROESY experiments are crucial.[2]

    • These experiments detect through-space correlations between protons that are in close proximity.[2]

    • Observing cross-peaks between protons on the different rings can help deduce their relative spatial orientation.[2]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and obtain information about its fragmentation pattern.[1]

  • Protocol (LC-MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • A C18 column is commonly used with a gradient of water and acetonitrile (both often containing 0.1% formic acid) as the mobile phase.

    • The mass spectrometer can be operated in both positive and negative ion modes to observe the parent ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and its fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.[1]

  • Protocol:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

    • Place the sample in the FT-IR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands. For this compound, strong carbonyl (C=O) stretches from the dione and ether (C-O-C) stretches would be expected. For the aza-analogue, an N-H stretch might be present.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and potential application of this compound.

G cluster_0 Analytical Workflow for Spiro Compound Validation Compound Synthesized Spiro Compound NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS FTIR FT-IR Spectroscopy Compound->FTIR HPLC HPLC/LC-MS Purity Compound->HPLC Structure Structure Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Xray Single-Crystal X-ray (if crystalline) Xray->Structure Structure->Xray optional confirmation Validated Validated Compound Structure->Validated Purity->Validated

Caption: Workflow for the analytical cross-validation of a novel spiro compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Spiro Compound (e.g., this compound) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

Caption: Hypothetical signaling pathway where a spiro compound acts as an inhibitor.

References

comparative analysis of the synthetic routes to 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic pathways to 8-Oxaspiro[4.5]decane-7,9-dione, a valuable spirocyclic compound in medicinal chemistry and organic synthesis. The document outlines two principal routes, detailing the necessary experimental protocols and presenting available quantitative data to facilitate an objective comparison.

At a Glance: Synthetic Strategies

Two main strategies for the synthesis of this compound, also known as 3,3-tetramethyleneglutaric anhydride or 1,1-cyclopentanediacetic anhydride, have been identified. These routes primarily differ in their approach to constructing the key precursor, 1,1-cyclopentanediacetic acid.

  • Route 1: Malonic Ester Synthesis. This classic approach utilizes diethyl malonate and a suitable dielectrophile to construct the cyclopentane ring system, followed by hydrolysis and dehydration.

  • Route 2: Multi-component Reaction from Cyclopentanone. This pathway builds the dicarboxylic acid precursor from the readily available cyclopentanone through a series of condensation and hydrolysis reactions.

The final step in both routes is the dehydration of 1,1-cyclopentanediacetic acid to yield the target anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes. Please note that yields for the dehydration step are based on typical yields for analogous anhydride formations, as specific comparative data for this exact transformation is limited in the literature.

Route Step Starting Materials Key Reagents/Conditions Yield (%) Reaction Time
Route 1 1a: Diester FormationDiethyl malonate, 1,4-dibromobutaneSodium ethoxide, ethanol53-55%2.25 hours
1b: HydrolysisDiethyl 1,1-cyclopentanedicarboxylateAqueous/ethanolic base, then acidHigh (assumed)Not specified
1c: Dehydration1,1-Cyclopentanediacetic acidAcetic anhydride, refluxHigh (assumed)1-3 hours
Route 2 2a: Imide FormationCyclopentanone, Methyl cyanoacetate, CyanoacetamideBasic catalyst (e.g., triethylamine)Not specified10 hours
2b: Hydrolysisβ,β-tetramethylene-α,α'-dicyanoglutarimideSulfuric acid, water, heat95%Several hours
2c: Dehydration1,1-Cyclopentanediacetic acidAcetic anhydride, refluxHigh (assumed)1-3 hours

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: Malonic Ester Synthesis Start Diethyl malonate + 1,4-dibromobutane Intermediate1 Diethyl 1,1-cyclopentanedicarboxylate Start->Intermediate1 NaOEt, EtOH Intermediate2 1,1-Cyclopentanediacetic acid Intermediate1->Intermediate2 1. Base Hydrolysis 2. Acidification End This compound Intermediate2->End Acetic Anhydride, Reflux

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_1 Route 2: From Cyclopentanone Start2 Cyclopentanone + Methyl Cyanoacetate + Cyanoacetamide Intermediate3 β,β-tetramethylene-α,α'-dicyanoglutarimide Start2->Intermediate3 Basic Catalyst Intermediate4 1,1-Cyclopentanediacetic acid Intermediate3->Intermediate4 H2SO4, H2O, Heat End2 This compound Intermediate4->End2 Acetic Anhydride, Reflux

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Malonic Ester Synthesis

Step 1a: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate

  • Materials: Diethyl malonate, 1,4-dibromobutane, sodium metal, absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Slowly add 1,4-dibromobutane to the reaction mixture.

    • Reflux the mixture for approximately 2-3 hours.

    • After cooling, remove the ethanol by distillation.

    • Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclopentanedicarboxylate. A yield of 53-55% can be expected.

Step 1b: Hydrolysis to 1,1-Cyclopentanediacetic acid

  • Materials: Diethyl 1,1-cyclopentanedicarboxylate, a strong base (e.g., potassium hydroxide or sodium hydroxide), ethanol, water, and a strong acid (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve diethyl 1,1-cyclopentanedicarboxylate in a mixture of ethanol and an aqueous solution of a strong base.

    • Reflux the mixture until the hydrolysis is complete (monitoring by TLC is recommended).

    • Cool the reaction mixture and remove the ethanol by distillation.

    • Acidify the aqueous residue with a strong acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield 1,1-cyclopentanediacetic acid.

Step 1c: Dehydration to this compound

  • Materials: 1,1-Cyclopentanediacetic acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask, suspend 1,1-cyclopentanediacetic acid in acetic anhydride.

    • Reflux the mixture for 1-3 hours. The solid should dissolve as the reaction progresses.

    • Cool the reaction mixture to room temperature.

    • Remove the excess acetic anhydride and acetic acid under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Route 2: Multi-component Reaction from Cyclopentanone

Step 2a & 2b: Synthesis of 1,1-Cyclopentanediacetic acid

  • Materials: Cyclopentanone, methyl cyanoacetate, cyanoacetamide, a basic catalyst (e.g., triethylamine), sulfuric acid, water.

  • Procedure:

    • React cyclopentanone, methyl cyanoacetate, and cyanoacetamide in the presence of a basic catalyst in a suitable solvent.

    • After the initial reaction, the intermediate β,β-tetramethylene-α,α'-dicyanoglutarimide is hydrolyzed.

    • Add water and sulfuric acid to the reaction mixture and heat to reflux.

    • After several hours of reflux, cool the mixture to induce crystallization of the product.

    • Filter the solid, wash with cold water, to obtain 1,1-cyclopentanediacetic acid with a reported yield of 95%.

Step 2c: Dehydration to this compound

  • Follow the same procedure as outlined in Step 1c .

Comparison of Routes and Alternative Reagents

  • Route 1 is a well-established and reliable method for the synthesis of gem-dicarboxylic acids and their derivatives. The starting materials are readily available, though 1,4-dibromobutane can be costly. The overall yield is moderate.

  • Route 2 offers a potentially more direct and high-yielding approach to the dicarboxylic acid precursor from an inexpensive starting material, cyclopentanone. The one-pot nature of the initial steps could be advantageous for large-scale synthesis.

  • Alternative Dehydrating Agents: While acetic anhydride is a common and effective reagent for the final dehydration step, other more reactive anhydrides such as trifluoroacetic anhydride (TFAA) could be employed, potentially allowing for lower reaction temperatures and shorter reaction times. However, TFAA is more expensive and corrosive. The choice of dehydrating agent will depend on the desired reaction conditions, cost considerations, and scale of the synthesis.

Conclusion

Both presented synthetic routes offer viable pathways to this compound. The choice between them will likely depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. Route 2 appears to be more efficient for the synthesis of the dicarboxylic acid precursor, while the final dehydration step is a standard transformation that can be optimized by the choice of dehydrating agent. Further investigation into the use of alternative dehydrating agents could lead to a more optimized and efficient overall synthesis.

Comparative Analysis of Spiro[4.5]decane Derivatives: A Guide to Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of comprehensive published data on the pharmacokinetic and pharmacodynamic properties of 8-Oxaspiro[4.5]decane-7,9-dione derivatives, this guide presents a comparative analysis of structurally related aza-spiro[4.5]decane derivatives. This information is intended to serve as a reference and a framework for the evaluation of similar spirocyclic compounds.

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of various aza-spiro[4.5]decane derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies to facilitate a clear understanding of their therapeutic potential.

Pharmacodynamic Properties: Receptor Affinity and Selectivity

The pharmacodynamic evaluation of aza-spiro[4.5]decane derivatives has primarily focused on their affinity for various receptors, particularly sigma (σ) and serotonin (5-HT) receptors. The following table summarizes the binding affinities (Ki) of selected derivatives.

Compound IDTarget ReceptorKi (nM)Selectivity (Ki ratio, σ2/σ1)Comparator CompoundComparator Ki (nM)
Compound 8 σ10.61 - 12.02 - 44--
[¹⁸F]8 σ1--SA4503-
Compound 5a σ15.4 ± 0.430--
Compound 6a 5-HT1AEquipoten-BuspironeEquipoten

Pharmacokinetic Properties: Brain Uptake and Biodistribution

Pharmacokinetic studies, particularly those involving radiolabeled compounds, have provided initial insights into the in vivo behavior of these derivatives. The data highlights their potential for brain imaging and therapeutic applications targeting the central nervous system.

Compound IDModelKey Findings
[¹⁸F]8 MiceHigh initial brain uptake at 2 minutes.[1] Pre-treatment with SA4503 significantly reduced the brain-to-blood ratio by 70-75% at 30 minutes.[1]
[¹⁸F]5a MiceDemonstrated specific binding to σ1 receptors in vivo.[2] High accumulation in human carcinoma and melanoma xenograft models.[2]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity of the test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing σ1 receptors

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Test compounds

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol).

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined from concentration-response curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

This protocol describes the general workflow for assessing the biodistribution of a radiolabeled compound in an animal model.

G cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis radiolabeling Radiolabeling of Test Compound injection Intravenous Injection radiolabeling->injection animal_model Animal Model (e.g., Mice) animal_model->injection imaging PET/SPECT Imaging (Optional, for imaging agents) injection->imaging dissection Tissue Dissection at various time points injection->dissection measurement Measurement of Radioactivity dissection->measurement data_analysis Data Analysis (%ID/g) measurement->data_analysis

Caption: Workflow for in vivo biodistribution studies.

Signaling Pathways

The mechanism of action for some aza-spiro[4.5]decane derivatives has been linked to G-protein coupled receptor (GPCR) signaling. For instance, certain derivatives acting on the delta opioid receptor (DOR) have shown a bias towards G-protein signaling over β-arrestin recruitment.[3][4] This biased agonism is a key area of investigation in modern drug discovery, as it may lead to therapeutics with improved efficacy and reduced side effects.

G cluster_pathway GPCR Signaling Cascade cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway ligand Aza-spiro Derivative receptor GPCR (e.g., DOR) ligand->receptor g_protein G-protein Activation receptor->g_protein Biased Agonism arrestin β-Arrestin Recruitment receptor->arrestin effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response_g Therapeutic Effect second_messenger->cellular_response_g internalization Receptor Internalization arrestin->internalization mapk MAPK Signaling arrestin->mapk cellular_response_a Side Effects/ Tolerance mapk->cellular_response_a

References

benchmarking the performance of 8-Oxaspiro[4.5]decane-7,9-dione against established compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Methodological Guide to Benchmarking the Performance of 8-Oxaspiro[4.5]decane-7,9-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of the novel compound this compound against established chemical entities. Due to the limited publicly available performance data on this specific compound, this document outlines standardized experimental protocols and data presentation formats to facilitate objective comparison with existing alternatives. The methodologies described are based on established practices for the evaluation of analogous spirocyclic compounds.

Introduction to this compound

This compound is a spirocyclic compound featuring a unique three-dimensional structure. The spirocyclic scaffold is of significant interest in medicinal chemistry due to its potential to offer novel pharmacological profiles. While specific biological activities for this compound are not yet extensively documented, its structural motifs suggest potential applications in areas where other spiro compounds have shown promise, such as oncology, neuroscience, and as antioxidants. This guide proposes a battery of standardized assays to elucidate its performance characteristics.

Proposed Benchmarking Strategy

A multi-tiered approach is recommended to comprehensively evaluate the performance of this compound. This involves a sequence of in vitro assays to determine its cytotoxic, antioxidant, and receptor binding activities. The selection of established compounds for comparison should be based on structural similarity or intended therapeutic area.

Below is a logical workflow for the proposed experimental evaluation.

cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Target Identification & Characterization Compound Synthesis & Purification Compound Synthesis & Purification Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis & Purification->Cytotoxicity Screening Antioxidant Activity Assay Antioxidant Activity Assay Compound Synthesis & Purification->Antioxidant Activity Assay Receptor Binding Assays Receptor Binding Assays Cytotoxicity Screening->Receptor Binding Assays Antioxidant Activity Assay->Receptor Binding Assays Mechanism of Action Studies Mechanism of Action Studies Receptor Binding Assays->Mechanism of Action Studies

Caption: Proposed experimental workflow for benchmarking this compound.

Data Presentation: Comparative Performance Metrics

To facilitate a clear and objective comparison, all quantitative data should be summarized in tabular format. The following tables provide templates for presenting the results from the proposed experimental protocols.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Normal Cell Line (e.g., HEK293)
This compoundExperimental DataExperimental DataExperimental Data
Established Compound ALiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Established Compound BLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative Antioxidant Activity (IC50 Values in µg/mL)

CompoundDPPH Radical Scavenging Assay
This compoundExperimental Data
Ascorbic Acid (Positive Control)Literature/Experimental Data
Established Compound CLiterature/Experimental Data

Table 3: Comparative Receptor Binding Affinity (Ki Values in nM)

CompoundTarget Receptor 1 (e.g., Sigma-1)Target Receptor 2 (e.g., µ-Opioid)
This compoundExperimental DataExperimental Data
Established Ligand DLiterature/Experimental DataLiterature/Experimental Data
Established Ligand ELiterature/Experimental DataLiterature/Experimental Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound and established compounds for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.[4]

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of 0.1 mM DPPH solution in methanol.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of scavenging is calculated as: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample.[4]

Target Identification: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.[6]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., Sigma-1 or opioid receptors).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Binding: In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound or established ligands).

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related spiro compounds, the following signaling pathways are recommended for further investigation to elucidate the mechanism of action of this compound.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling.[7] Its activation has been linked to neuroprotection and cancer cell regulation.

This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Binds to IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulates Ca2+ Signaling Ca2+ Signaling IP3 Receptor->Ca2+ Signaling Regulates Cellular Response Cellular Response Ca2+ Signaling->Cellular Response Affects This compound This compound Opioid Receptor (GPCR) Opioid Receptor (GPCR) This compound->Opioid Receptor (GPCR) Agonist/Antagonist G-protein Activation G-protein Activation Opioid Receptor (GPCR)->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein Activation->Adenylyl Cyclase Inhibits Ion Channel Modulation Ion Channel Modulation G-protein Activation->Ion Channel Modulation Modulates cAMP Levels cAMP Levels Adenylyl Cyclase->cAMP Levels Decreases Neuronal Activity Neuronal Activity cAMP Levels->Neuronal Activity Alters Ion Channel Modulation->Neuronal Activity Alters

References

Peer-Reviewed Validation of the Therapeutic Potential of 8-Oxaspiro[4.5]decane-7,9-dione Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Initial Search Synopsis: An extensive review of peer-reviewed literature revealed no published studies directly evaluating the therapeutic potential of 8-Oxaspiro[4.5]decane-7,9-dione. However, significant research has been conducted on structurally related analogs, particularly 1-oxa-8-azaspiro[4.5]decane derivatives , which have demonstrated high affinity and selectivity for the sigma-1 receptor. This guide provides a comparative analysis of these promising analogs against established sigma-1 receptor ligands, supported by experimental data from published, peer-reviewed studies.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses. Due to its role in neuronal protection and plasticity, the sigma-1 receptor has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.

Comparative Analysis of Sigma-1 Receptor Ligands

This section compares the binding affinity of novel 1-oxa-8-azaspiro[4.5]decane derivatives with well-characterized sigma-1 receptor ligands. The data presented is extracted from peer-reviewed publications and is intended to provide a quantitative basis for comparison.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of 1-oxa-8-azaspiro[4.5]decane derivatives and comparator compounds for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity. Selectivity is presented as the ratio of Ki (σ2) / Ki (σ1).

Compound ClassSpecific Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1-Oxa-8-azaspiro[4.5]decane Derivatives Compound 7a12.1 ± 1.5>1000> 82.6[1]
Compound 7b1.83 ± 0.2135.8 ± 4.220[1]
Compound 7c0.61 ± 0.0826.5 ± 3.143[1]
Compound 80.47 ± 0.0520.7 ± 2.544[1]
Arylpiperazine Derivatives SA4503 (Cutamesine)17 ± 1.91800 ± 310~106[2]
4.663.114
Piperidine Derivatives PRE-0842.2Not ReportedNot Reported[3]
Butyrophenone Antipsychotics Haloperidol~2.8 - 4.5~2.8~1[4]

Therapeutic Potential and In Vivo Efficacy of Comparator Ligands

While in vivo therapeutic efficacy data for the novel 1-oxa-8-azaspiro[4.5]decane derivatives are not yet available, the well-documented effects of comparator sigma-1 agonists provide a strong rationale for their potential applications.

  • SA4503 (Cutamesine): This potent and selective sigma-1 receptor agonist has demonstrated cognitive-enhancing effects in preclinical models. It has been shown to increase extracellular acetylcholine levels in the frontal cortex and reverse scopolamine-induced memory impairment[2]. Furthermore, SA4503 facilitates NMDA receptor-dependent learning and memory[5]. In models of neurodegenerative conditions, SA4503 has been found to ameliorate synaptic abnormalities and cognitive dysfunction by promoting neurotrophic factors like BDNF[6]. It also exhibits neuroprotective effects against oxidative stress-induced cell death in cultured neurons[7] and protects photoreceptor cells from light-induced damage[8].

  • PRE-084: As a highly selective sigma-1 receptor agonist, PRE-084 has been extensively studied for its neuroprotective and therapeutic effects. In a rat model of embolic stroke, PRE-084 significantly reduced infarct volume, improved behavioral outcomes, and modulated the inflammatory response by decreasing pro-inflammatory and increasing anti-inflammatory cytokines[9]. It has also shown therapeutic potential in models of neurodegenerative diseases like ALS by improving motor function and extending survival[10]. In models of Alzheimer's disease, PRE-084 has been shown to stimulate hippocampal cell proliferation and differentiation and reduce astrogliosis[3].

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). Upon stimulation by agonist ligands, it dissociates from its binding partner BiP and can translocate to interact with and modulate various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. This modulation can lead to a range of cellular effects, including regulation of calcium homeostasis, reduction of ER stress, and promotion of cell survival and plasticity.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol cluster_downstream Downstream Effects s1r_bip Sigma-1R-BiP Complex s1r Sigma-1R s1r_bip->s1r dissociates bip BiP s1r_bip->bip client_proteins Client Proteins (Ion Channels, Kinases) s1r->client_proteins modulates er_stress ER Stress er_stress->s1r_bip induces dissociation agonist Agonist Ligand (e.g., PRE-084, SA4503) agonist->s1r_bip binds ca_homeo Ca2+ Homeostasis neurite Neurite Outgrowth neuroprotection Neuroprotection plasticity Synaptic Plasticity client_proteins->ca_homeo client_proteins->neurite client_proteins->neuroprotection client_proteins->plasticity workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 1-oxa-8-azaspiro[4.5]decane Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) purification->binding_assay functional_assay Functional Assays (e.g., Neurite Outgrowth, Ca2+ Imaging) binding_assay->functional_assay Select lead compounds radiolabeling Radiolabeling with 18F for PET Imaging functional_assay->radiolabeling biodistribution Biodistribution Studies in Rodents radiolabeling->biodistribution pet_imaging PET Imaging & Receptor Occupancy Studies biodistribution->pet_imaging efficacy_models Efficacy in Disease Models (e.g., Stroke, Neurodegeneration) pet_imaging->efficacy_models

References

Safety Operating Guide

Safe Disposal of 8-Oxaspiro[4.5]decane-7,9-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Oxaspiro[4.5]decane-7,9-dione is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All handling and disposal operations should be conducted within a well-ventilated chemical fume hood to minimize the risk of inhalation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Eye Protection: Safety goggles or glasses.

  • Protective Clothing: A flame-retardant laboratory coat.[1]

Hazard Assessment of Structurally Related Compounds

In the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment based on structurally similar compounds is essential for establishing a reliable disposal protocol. The data below, derived from analogous spiro and dione compounds, should be used as a precautionary guideline.

Compound NameMolecular FormulaKey Hazards
Spiro[3.5]nonan-2-oneC₉H₁₄OCombustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
1,4-dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dioneC₈H₁₂N₂O₃May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to environmental contamination and regulatory violations.[4]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and "this compound".[4]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[1][2]

  • Keep aqueous waste and halogenated solvent waste in separate containers.[1]

2. Containerization:

  • Use a chemically compatible and sealable container for waste collection, such as high-density polyethylene or glass.[1][5]

  • Ensure the container is in good condition, free from leaks, and has a secure cap.[4][5]

  • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[6]

3. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][7]

  • The storage area should be secure, accessible only to authorized personnel, and away from direct sunlight and heat sources.[1]

  • Containers must be kept closed at all times except when adding waste.[8]

4. Accidental Spill Cleanup:

  • In the event of a spill, avoid dust formation.[2][3]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2][3]

  • Ensure adequate ventilation during cleanup.[3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][4]

  • Provide the disposal company with a complete and accurate inventory of the waste container's contents.[1]

6. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Preparation & PPE B Step 2: Waste Collection & Segregation A->B F Spill? B->F C Step 3: Containerization D Step 4: Temporary Storage C->D E Step 5: Final Disposal D->E H Licensed Waste Disposal Service E->H F->C No G Spill Cleanup Protocol F->G Yes G->C

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both individuals and the environment.

References

Essential Safety and Operational Guide for 8-Oxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 8-Oxaspiro[4.5]decane-7,9-dione (CAS No. 5662-95-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: This document is a supplementary resource and does not replace the official Safety Data Sheet (SDS). Always consult the manufacturer-provided SDS before handling this chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standard
Eye and Face Protection Chemical safety goggles or a face shield are required.EN166 or equivalent
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Follow EN 374
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.---
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.NIOSH/MSHA approved
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent hazardous situations.

Aspect Guideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from moisture and direct sunlight.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Procedure Instructions
Spill Containment For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Emergency First Aid Procedures

Immediate action is required in case of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult_SDS Consult SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Proceed if safe Weigh_Chemical Weigh in Ventilated Area Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard workflow for handling this compound.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_cleanup Cleanup cluster_post_cleanup Post-Cleanup Evacuate_Area Evacuate Immediate Area Alert_Supervisor Alert Supervisor/Safety Officer Evacuate_Area->Alert_Supervisor Don_PPE Don Appropriate PPE Alert_Supervisor->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Place_in_Container Place in Labeled Waste Container Collect_Material->Place_in_Container Decontaminate_Area Decontaminate Spill Area Place_in_Container->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste

Caption: Emergency response workflow for a spill of this compound.

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8-Oxaspiro[4.5]decane-7,9-dione
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